4-Bromo-N,N-diisopropylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGXOKPARSBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394344 | |
| Record name | 4-Bromo-N,N-diisopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79606-46-5 | |
| Record name | 4-Bromo-N,N-bis(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79606-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N-diisopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-N,N-diisopropylbenzamide, a halogenated aromatic amide of interest in synthetic chemistry and potentially in drug discovery. This document collates available data, presents detailed experimental protocols, and visualizes key processes to support further research and application of this compound.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 79606-46-5[1][2][3] |
| Molecular Formula | C₁₃H₁₈BrNO[1] |
| Molecular Weight | 284.19 g/mol [1] |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide[1] |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point (Predicted) | 362.8 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | -1.54 ± 0.70 | ChemicalBook |
| Form | Solid | ChemicalBook |
| Color | White | ChemicalBook |
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a standard and reliable method involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. This reaction is a common method for amide bond formation.
Proposed Experimental Protocol: Synthesis
This protocol is based on general procedures for the synthesis of N,N-disubstituted benzamides.[4]
Reaction Scheme:
Materials:
-
4-Bromobenzoyl chloride
-
Diisopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylamine (1.1 eq) dropwise to the stirred solution using an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Proposed Experimental Protocol: Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Properties
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.6 ppm), methine protons of isopropyl groups (septet, ~3.5-4.0 ppm), methyl protons of isopropyl groups (doublet, ~1.2-1.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (4 signals, ~125-140 ppm, with the carbon attached to bromine showing a lower chemical shift), methine carbons of isopropyl groups (~45-50 ppm), methyl carbons of isopropyl groups (~20 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1630-1660 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |
Potential Biological Activity and Signaling Pathways
There is currently no direct evidence in the literature detailing the biological activity of this compound. However, research on structurally similar compounds can provide insights into its potential pharmacological relevance.
A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives identified them as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the proliferation of certain non-small cell lung cancer cell lines.[5] The study demonstrated that the lead compound from this series could induce cell cycle arrest and apoptosis by inhibiting the phosphorylation of FGFR1 and downstream signaling proteins like PLCγ1 and ERK.[5]
Given the structural similarity, it is plausible that this compound could be investigated for similar inhibitory activities against protein kinases. The N,N-diisopropyl substitution may influence the compound's solubility, cell permeability, and binding affinity to target proteins compared to the N-(3,5-dimethoxyphenyl) analog.
Safety Information
Specific toxicology data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate its physicochemical and biological profile. The potential for this compound to act as a kinase inhibitor, based on the activity of structurally related molecules, warrants further investigation.
References
- 1. This compound | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79606-46-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 79606-46-5 [amp.chemicalbook.com]
- 4. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide (CAS 79606-46-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N,N-diisopropylbenzamide, a halogenated aromatic amide. While this compound is available commercially as a chemical intermediate, publicly available data on its synthesis, spectral characterization, and biological activity is limited. This document consolidates the available information and presents inferred methodologies and data based on established chemical principles and analysis of structurally related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature. Its core structure consists of a central benzamide moiety, substituted at the para-position of the phenyl ring with a bromine atom and at the amide nitrogen with two isopropyl groups.
Table 1: Chemical Identifiers and Computed Properties [1]
| Property | Value |
| CAS Number | 79606-46-5 |
| Molecular Formula | C₁₃H₁₈BrNO |
| Molecular Weight | 284.19 g/mol |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br |
| InChIKey | ZRHGXOKPARSBQA-UHFFFAOYSA-N |
| Predicted Boiling Point | 362.8 ± 25.0 °C (at 760 mmHg) |
| Predicted Density | 1.248 ± 0.06 g/cm³ |
| Predicted pKa | -1.54 ± 0.70 |
| Physical Form | Solid |
Note: Boiling point, density, and pKa are predicted values from computational models and have not been experimentally verified in the reviewed literature.
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature, its preparation can be logically approached through standard amide bond formation reactions. Two primary, reliable methods are proposed below, derived from general procedures for the synthesis of N,N-disubstituted benzamides.
Proposed Synthesis Route 1: From 4-Bromobenzoyl Chloride
This is a classic and highly efficient method for amide synthesis, involving the acylation of a secondary amine with an acid chloride.
Reaction Scheme:
Caption: Synthesis of this compound from 4-Bromobenzoyl Chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) as an acid scavenger. Cool the mixture to 0 °C using an ice bath.
-
Amine Addition: Slowly add diisopropylamine (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-bromobenzoyl chloride) is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Proposed Synthesis Route 2: Amide Coupling from 4-Bromobenzoic Acid
This method utilizes a peptide coupling agent to facilitate the direct formation of the amide bond from the corresponding carboxylic acid and amine, avoiding the need to first prepare the acid chloride.
Caption: Amide Coupling Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base and Amine Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture, followed by the addition of diisopropylamine (1.2 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the 4-bromobenzoic acid.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and other water-soluble byproducts. Subsequently, wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.
Spectroscopic Characterization (Inferred)
No experimentally obtained spectroscopic data for this compound has been found in the public domain. The following tables summarize the predicted spectral characteristics based on the compound's structure and data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.5 - 7.3 | m | 4H | Ar-H |
| Isopropyl CH | ~3.6 (broad) | septet | 2H | N-CH(CH₃)₂ |
| Isopropyl CH₃ | ~1.3 (broad) | d | 12H | N-CH(CH₃)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~170 | C=O |
| Aromatic C-Br | ~125 | C-Br |
| Aromatic C-H | ~128-132 | Ar-CH |
| Aromatic C-C=O | ~138 | Ar-C |
| Isopropyl CH | ~48 (broad) | N-CH(CH₃)₂ |
| Isopropyl CH₃ | ~21 (broad) | N-CH(CH₃)₂ |
Note: Due to hindered rotation around the C-N amide bond at room temperature, the signals for the isopropyl groups may appear as broad peaks or as multiple distinct signals.
Table 3: Predicted IR and MS Data
| Spectroscopy | Predicted Key Features |
| IR (Infrared) | ~1630 cm⁻¹ (strong, C=O amide stretch)~3000-2850 cm⁻¹ (C-H aliphatic stretch)~1600, 1480 cm⁻¹ (C=C aromatic stretch)~1100-1000 cm⁻¹ (C-N stretch)~1070 cm⁻¹ (aromatic C-Br stretch) |
| MS (Mass Spec.) | Molecular Ion (M⁺): m/z 283/285 in ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes).Key Fragments: Loss of isopropyl group, McLafferty rearrangement products. |
Biological Activity and Applications
As of the date of this guide, there is no published research detailing any specific biological activity, pharmacological effects, or applications in drug development for this compound. The benzamide scaffold is a common feature in many biologically active compounds; however, any potential activity of this specific molecule is purely speculative without experimental evidence. Researchers are encouraged to perform biological screening to explore its potential therapeutic applications.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for a research project focused on this compound.
Caption: General workflow for the synthesis, characterization, and evaluation of the title compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to validate the proposed synthesis protocols, confirm the spectral data, and uncover any potential biological relevance.
References
Synthesis of 4-Bromo-N,N-diisopropylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-N,N-diisopropylbenzamide, a valuable intermediate in pharmaceutical and materials science research. This document provides a comprehensive overview of the most direct synthetic methodologies, complete with detailed experimental protocols and a summary of relevant chemical data.
Introduction
This compound is a disubstituted aromatic compound featuring a benzamide core. The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules. The diisopropylamide moiety can influence the molecule's solubility, steric profile, and electronic properties, which is of interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties of lead compounds.
Synthetic Pathways
The synthesis of this compound is most efficiently achieved through a two-step process commencing from 4-bromobenzoic acid. This approach involves the initial activation of the carboxylic acid to a more reactive species, the acyl chloride, followed by amidation with diisopropylamine.
Overall Reaction Scheme
The logical workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound.
Step 1: Synthesis of 4-Bromobenzoyl chloride
This procedure outlines the conversion of 4-bromobenzoic acid to its corresponding acyl chloride.
Materials:
-
4-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (a 5-10 fold molar excess is typical).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-bromobenzoyl chloride, a solid at room temperature, can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the amidation of 4-bromobenzoyl chloride with diisopropylamine. This procedure is adapted from a similar synthesis of 4-bromo-N-methylbenzamide and is expected to proceed with high efficiency.
Materials:
-
4-Bromobenzoyl chloride
-
Diisopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 |
| Diisopropylamine | C₆H₁₅N | 101.19 |
| This compound | C₁₃H₁₈BrNO | 284.19[1] |
Table 2: Expected Reaction Parameters and Product Characterization
| Parameter | Value |
| Reaction Yield (Step 2) | Expected to be high (a similar reaction yielded 98%) |
| Appearance | Expected to be a solid at room temperature |
| Molecular Weight | 284.19 g/mol [1] |
| ¹H NMR (Predicted) | Signals corresponding to the aromatic protons (two doublets) and the isopropyl protons (a septet and a doublet) would be expected. |
| ¹³C NMR (Predicted) | Signals for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the bromine substituent), and the isopropyl carbons would be expected. |
| Mass Spectrometry (m/z) | [M]+ at ~283 and ~285 due to bromine isotopes. |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression from readily available starting materials to the final product, as illustrated in the experimental workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 4-Bromo-N,N-diisopropylbenzamide. Due to a lack of extensive published experimental data for this specific compound, this document presents predicted spectroscopic data and a generalized synthesis protocol based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science, providing a structured approach to its synthesis and characterization.
Molecular Structure and Chemical Properties
This compound is a halogenated aromatic amide. The core structure consists of a benzene ring substituted with a bromine atom at the para position (C4) and an N,N-diisopropylbenzamide group at the C1 position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | PubChem[1] |
| CAS Number | 79606-46-5 | PubChem[1] |
| Chemical Formula | C₁₃H₁₈BrNO | PubChem[1] |
| Molecular Weight | 284.19 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br | PubChem[1] |
| Boiling Point | 362.8±25.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.248±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Physical Form | Solid (Predicted) | ChemicalBook[2] |
Proposed Synthesis
A standard and efficient method for the synthesis of this compound involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. The precursor, 4-bromobenzoyl chloride, can be readily synthesized from 4-bromobenzoic acid.
Experimental Protocol: Synthesis of 4-Bromobenzoyl Chloride
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-bromobenzoyl chloride can be purified by vacuum distillation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzoyl chloride
-
Diisopropylamine
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve diisopropylamine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. - Isopropyl Protons: Two signals for the isopropyl groups. A septet for the CH proton (approx. 3.5-4.0 ppm) and a doublet for the methyl (CH₃) protons (approx. 1.2-1.5 ppm). Due to restricted rotation around the C-N amide bond, the two isopropyl groups may be non-equivalent, leading to two sets of signals. |
| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (approx. 120-140 ppm). The carbon attached to the bromine will be shifted due to the heavy atom effect. The carbon of the carbonyl group will appear downfield (approx. 170 ppm). - Isopropyl Carbons: Signals for the CH (approx. 45-50 ppm) and CH₃ (approx. 20-25 ppm) carbons. |
| IR Spectroscopy | - C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm⁻¹. - C-N Stretch: A band in the region of 1250-1350 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹. - C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (M⁺ and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 283 and 285. - Fragmentation: Common fragmentation patterns would include the loss of an isopropyl group, and cleavage to form the 4-bromobenzoyl cation (m/z 183/185). |
Potential Biological Activities and Applications in Drug Development
Direct biological activity data for this compound is not currently published. However, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules.
Derivatives of 4-bromobenzamide have been investigated as potential therapeutic agents. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the potential treatment of non-small cell lung cancer. This suggests that the 4-bromobenzamide core can be a valuable starting point for the design of kinase inhibitors.
The N,N-diisopropyl substitution on the amide nitrogen introduces significant steric bulk and lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and protein-ligand interactions.
Given the known activities of related benzamides, potential areas of investigation for this compound could include:
-
Kinase Inhibition: Screening against various kinase families, including FGFR, could reveal potential anticancer activity.
-
Antimicrobial Activity: Many benzamide derivatives exhibit antibacterial and antifungal properties.
-
Central Nervous System (CNS) Activity: The lipophilic nature of the molecule might facilitate crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.
Further research, including synthesis, comprehensive characterization, and biological screening, is necessary to elucidate the specific activities and therapeutic potential of this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The predicted spectroscopic data and proposed experimental protocols offer a starting point for researchers to produce and validate the structure of this compound. Future studies are warranted to explore its biological activities and unlock its full potential.
References
An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-diisopropylbenzamide is a chemical compound belonging to the benzamide class. Its International Union of Pure and Applied Chemistry (IUPAC) name is 4-bromo-N,N-di(propan-2-yl)benzamide [1]. Benzamides are a common structural motif in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on methodologies and data relevant to a research and development setting. While specific biological data for this exact compound is limited in publicly available literature, this guide will also present data and protocols for closely related compounds to provide a framework for its potential evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | PubChem[1] |
| CAS Number | 79606-46-5 | PubChem[1] |
| Molecular Formula | C₁₃H₁₈BrNO | PubChem[1] |
| Molecular Weight | 284.19 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br | PubChem[1] |
| InChI Key | ZRHGXOKPARSBQA-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol is based on standard amide coupling reactions.
Materials:
-
4-Bromobenzoyl chloride
-
Diisopropylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization Data for a Structurally Related Compound
The following table presents characterization data for a similar compound, 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-methylphenylamido)benzamide, which can serve as a reference for the types of data to be collected for this compound[3].
| Characterization Method | Data for 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-methylphenylamido)benzamide |
| Yield | 69.3% |
| Melting Point | 125.7–130.2 °C |
| ESI-MS [M + Na]⁺ | 492.75 |
| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 11.160 (s, 1H, –NH–), 9.045 (s, 1H, –NH–), 8.131 (d, J = 8.4 Hz, 1H, Ar–H), 7.830 (d, J = 7.8 Hz, 1H, Ar–H), 7.714 (d, J = 1.2 Hz, 1H, Ar–H), 7.477 (d, J = 2.4 Hz, 1H, Ar–H), 7.377 (s, 1H, Ar–H), 7.223 (t, J = 7.6 Hz, 2H, Ar–H), 6.327 (s, 2H, Ar–H), 6.282 (s, 1H, Ar–H), 3.769 (s, 6H, –OCH₃), 2.497 (s, 3H, –CH₃) |
Potential Biological Activity and Experimental Workflows
While there is no specific data on the biological activity of this compound, structurally related 4-bromobenzamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer[3][4]. This suggests a potential, though speculative, avenue of investigation for the title compound.
Hypothetical Experimental Workflow for Biological Evaluation
Below is a diagram illustrating a hypothetical workflow for the biological evaluation of this compound, based on its potential as a kinase inhibitor.
References
- 1. This compound | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Bromo-N,N-diisopropylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for 4-Bromo-N,N-diisopropylbenzamide. Due to the limited availability of published experimental spectra for this specific compound, the spectroscopic data presented herein is based on established principles of organic spectroscopy and data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide[1] |
| Molecular Formula | C₁₃H₁₈BrNO[1] |
| Molecular Weight | 284.19 g/mol [1] |
| CAS Number | 79606-46-5[1] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds and well-established spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | Doublet | 2H | Aromatic protons ortho to Bromine |
| ~ 7.3 | Doublet | 2H | Aromatic protons ortho to Carbonyl |
| ~ 3.5 - 4.0 | Septet | 2H | CH of isopropyl groups |
| ~ 1.3 | Doublet | 12H | CH₃ of isopropyl groups |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 170 | C=O (Amide carbonyl) |
| ~ 138 | Aromatic C-Br |
| ~ 132 | Aromatic C-H |
| ~ 129 | Aromatic C-H |
| ~ 125 | Aromatic C-C=O |
| ~ 49 | CH of isopropyl groups |
| ~ 21 | CH₃ of isopropyl groups |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2970 | Strong | C-H stretch (aliphatic) |
| ~ 1630 | Strong | C=O stretch (amide) |
| ~ 1590 | Medium | C=C stretch (aromatic) |
| ~ 1380 | Medium | C-H bend (isopropyl) |
| ~ 1070 | Strong | C-N stretch |
| ~ 830 | Strong | C-H bend (para-substituted aromatic) |
| ~ 550 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Abundance | Assignment |
| 283/285 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 183/185 | High | [Br-C₆H₄-CO]⁺ (Fragment from cleavage of C-N bond) |
| 100 | Medium | [ (CH₃)₂CH-N-CH(CH₃)₂ ]⁺ (Fragment from cleavage of C-N bond) |
| 72 | Medium | [ (CH₃)₂CH-N=CH₂ ]⁺ |
| 43 | High | [ (CH₃)₂CH ]⁺ |
Experimental Protocols
The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For ESI, the protonated molecule [M+H]⁺ will likely be observed. For EI, the molecular ion [M]⁺ and characteristic fragment ions will be detected.
-
Synthesis Pathway and Experimental Workflow
The following diagrams illustrate a common synthetic route to this compound and a general workflow for its spectroscopic characterization.
References
A Technical Guide to the Solubility and Stability of 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Bromo-N,N-diisopropylbenzamide, focusing on its solubility and stability. While specific public domain data for this compound is limited, this document outlines the standardized methodologies and protocols required to determine these critical parameters. Understanding the solubility and stability is paramount for advancing research and development, ensuring consistent performance in preclinical and clinical applications.
Core Physicochemical Properties
This compound is a benzamide derivative with the molecular formula C₁₃H₁₈BrNO.[1] Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 79606-46-5 | [1][2] |
| Molecular Formula | C₁₃H₁₈BrNO | [1] |
| Molecular Weight | 284.19 g/mol | [1] |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | [1] |
| Appearance | Solid (visual inspection) | - |
Solubility Profile
Recommended Solvents for Screening
A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile. This includes aqueous solutions at different pH values and various organic solvents commonly used in pharmaceutical development.
Quantitative Solubility Data (Template)
The following table provides a template for researchers to record experimentally determined solubility data for this compound at a controlled temperature (e.g., 25°C).
| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Water (pH 3.0) | 80.1 | |||
| Water (pH 7.4) | 80.1 | |||
| Water (pH 9.0) | 80.1 | |||
| 0.9% Saline | ~80 | |||
| Ethanol | 24.5 | |||
| Propylene Glycol | 32.0 | |||
| Polyethylene Glycol 400 (PEG 400) | 12.5 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| N,N-Dimethylformamide (DMF) | 36.7 | |||
| Acetonitrile | 37.5 | |||
| Methanol | 32.7 | |||
| Ethyl Acetate | 6.0 | |||
| Chloroform | 4.8 | |||
| Dichloromethane (DCM) | 9.1 |
Experimental Protocol: Solubility Determination by Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]
Materials
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker/incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated quantitative analytical method)
-
Volumetric flasks
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[4]
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring not to disturb the solid pellet. Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC method or another appropriate quantitative technique. Construct a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
Assessing the stability of an API is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[5][6][7] A comprehensive stability program involves long-term, accelerated, and forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method (SIAM) is essential to separate and quantify the parent compound from any potential degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[5][6] These studies expose the API to conditions more severe than those used in accelerated stability testing.
Recommended Stress Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 80°C) |
| Photostability | Exposure to light according to ICH Q1B guidelines |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to predict the shelf-life of the drug substance under defined storage conditions.[5][6][10]
ICH Recommended Storage Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Stability Data Summary (Template)
The following table can be used to summarize the results from a stability study of this compound.
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |
| Initial | 0 | 100 | ||||
| 25°C/60%RH | 3 | |||||
| 6 | ||||||
| 9 | ||||||
| 12 | ||||||
| 40°C/75%RH | 1 | |||||
| 3 | ||||||
| 6 |
Experimental Protocol: Stability Testing
Materials
-
This compound (at least three primary batches)
-
Container closure system identical to the proposed packaging for storage and distribution
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating HPLC method
Procedure
-
Batch Selection: Utilize at least three primary batches of this compound for the stability studies.[5][10]
-
Sample Packaging: Package the samples in the proposed container closure system.
-
Storage: Place the packaged samples in stability chambers set to the long-term and accelerated conditions as per ICH guidelines.
-
Testing Frequency: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and analyze them using the validated stability-indicating method.[10]
-
Analysis: For each time point, assess the physical appearance, assay of the active substance, and the levels of degradation products.
-
Evaluation: Evaluate the data to identify any trends in degradation and to establish a re-test period or shelf-life. A "significant change" for an API is defined as a failure to meet its specification.[6]
Stability Testing Workflow
Caption: General workflow for conducting a pharmaceutical stability study.
Conclusion
This technical guide provides a framework for determining the solubility and stability of this compound. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to support formulation development, define storage conditions, and ensure the quality and consistency of this compound for its intended applications. The provided templates for data presentation will aid in the systematic collection and comparison of experimental results.
References
- 1. This compound | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79606-46-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
- 7. rsc.org [rsc.org]
- 8. ijsdr.org [ijsdr.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N,N-diisopropylbenzamide, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and essential safety information, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability
This compound is available from a variety of commercial suppliers. The following table summarizes a selection of vendors and their typical product offerings. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 79606-46-5 | ≥98% | Custom synthesis |
| PubChem | This compound | 79606-46-5 | Varies | Varies by vendor |
| ChemicalBook | This compound | 79606-46-5 | Varies | Varies by vendor |
| CP Lab Safety | 3-Bromo-N, N-diisopropylbenzamide | 35309-72-9 | min 98% | 1 gram |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, reaction setup, and analytical characterization.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₈BrNO |
| Molecular Weight | 284.19 g/mol |
| CAS Number | 79606-46-5 |
| Appearance | Solid (predicted) |
| Boiling Point | 362.8±25.0 °C (Predicted) |
| Density | 1.248±0.06 g/cm³ (Predicted) |
| pKa | -1.54±0.70 (Predicted) |
| InChI Key | ZRHGXOKPARSBQA-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of diisopropylamine with 4-bromobenzoyl chloride. The latter can be prepared from 4-bromobenzoic acid.
Synthesis Pathway
Experimental Protocol
Step 1: Preparation of 4-Bromobenzoyl chloride from 4-Bromobenzoic acid
This procedure outlines the conversion of 4-bromobenzoic acid to its corresponding acyl chloride.[2]
Materials:
-
4-Bromobenzoic acid
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, a mixture of 4-bromobenzoic acid (0.17 mol) and phosphorus pentachloride (0.17 mol) is gently warmed on a steam bath.
-
The warming is continued until the reaction ceases, as indicated by the end of gas evolution.
-
The resulting mixture is then distilled under reduced pressure to yield 4-bromobenzoyl chloride. The product is collected at 136-138 °C/20 mmHg and solidifies upon cooling. This reaction typically yields around 92% of the desired product.[2]
Step 2: Synthesis of this compound
This part of the protocol details the reaction of 4-bromobenzoyl chloride with diisopropylamine.
Materials:
-
4-Bromobenzoyl chloride
-
Diisopropylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoyl chloride (1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of diisopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the diisopropylamine solution dropwise to the cooled 4-bromobenzoyl chloride solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, the reaction mixture is quenched with water.
-
The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Experimental Workflow
Safety and Handling
A dedicated Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on data for structurally similar compounds, the following precautions are recommended:
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of water.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). For detailed safety information, refer to the supplier's SDS.
References
An In-depth Technical Guide on the Reactivity of the Diisopropylamide Group in Benzamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diisopropylamide group, when incorporated into a benzamide scaffold, profoundly influences the molecule's reactivity, primarily by acting as a powerful directed metalation group (DMG). This technical guide provides a comprehensive overview of the reactivity of N,N-diisopropylbenzamides, with a focus on their application in organic synthesis and drug development. Key reactions, including directed ortho-metalation (DoM), nucleophilic acyl substitution, and reduction, are discussed in detail. This document aims to serve as a valuable resource for researchers by providing structured data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.
Introduction
N,N-disubstituted benzamides are prevalent structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The nature of the substituents on the amide nitrogen plays a crucial role in modulating the chemical properties of the entire molecule. The diisopropylamide group, in particular, imparts unique steric and electronic properties. Its bulky nature can sterically hinder the approach of nucleophiles to the carbonyl carbon, while the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring and the carbonyl group.
However, the most significant impact of the diisopropylamide group is its ability to direct ortho-metalation (DoM). This reaction allows for the highly regioselective functionalization of the aromatic ring at the position ortho to the amide group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.[1][2][3] This guide will delve into the intricacies of this and other key reactions of N,N-diisopropylbenzamides.
Directed ortho-Metalation (DoM) of N,N-Diisopropylbenzamide
Directed ortho-metalation is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position.[1][2] The diisopropylamide group is an exceptionally effective DMG due to its ability to chelate the lithium cation, bringing the organolithium base into close proximity to the ortho C-H bond and facilitating its abstraction.[3]
The general mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the diisopropylbenzamide. This is followed by the deprotonation of the ortho-proton by the alkyl group of the organolithium, leading to the formation of a stable ortho-lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups with high regioselectivity.[1][2][4]
Quantitative Data for DoM Reactions
The ortho-lithiated N,N-diisopropylbenzamide is a versatile intermediate that reacts with a broad spectrum of electrophiles to afford ortho-substituted products in good to excellent yields.
| Electrophile (E+) | Reagent | Product | Yield (%) | Reference |
| Trimethylsilyl chloride | Me₃SiCl | 2-(Trimethylsilyl)-N,N-diisopropylbenzamide | 90 | [4] |
| Iodine | I₂ | 2-Iodo-N,N-diisopropylbenzamide | 70-95 | [4] |
| Carbon dioxide | CO₂ (gas) | 2-(Diisopropylcarbamoyl)benzoic acid | 70-95 | [4] |
| Aldehydes | RCHO | 2-(1-Hydroxyalkyl)-N,N-diisopropylbenzamide | 70-95 | [4] |
| N,N-Dimethylformamide | DMF | 2-Formyl-N,N-diisopropylbenzamide | 92 | [5] |
| Alkyl halides | R-X | 2-Alkyl-N,N-diisopropylbenzamide | 70-85 | [4] |
Experimental Protocols for DoM
Protocol 2.2.1: Synthesis of N,N-Diisopropylbenzamide
This protocol describes the synthesis of the starting material, N,N-diisopropylbenzamide, from benzoyl chloride and diisopropylamine.
Materials:
-
Benzoyl chloride
-
Diisopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve diisopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N,N-diisopropylbenzamide. The product can be purified by column chromatography or distillation if necessary.
Protocol 2.2.2: ortho-Litiation and Silylation of N,N-Diisopropylbenzamide
This protocol details the ortho-lithiation of N,N-diisopropylbenzamide followed by quenching with trimethylsilyl chloride.
Materials:
-
N,N-Diisopropylbenzamide
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylbenzamide (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equivalents) followed by the slow, dropwise addition of sec-butyllithium (1.2 equivalents).
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(trimethylsilyl)-N,N-diisopropylbenzamide.[4]
Nucleophilic Acyl Substitution
The carbonyl group of the diisopropylamide is susceptible to nucleophilic attack. However, the bulky diisopropyl groups can sterically hinder the approach of nucleophiles.[6] Reactions with potent nucleophiles such as organolithium or Grignard reagents can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the nature of the nucleophile.
Quantitative Data for Nucleophilic Acyl Substitution
Data for the reaction of N,N-diisopropylbenzamide with organometallic reagents is less commonly reported in tabular format compared to DoM. However, specific examples can be found in the literature.
| Organometallic Reagent | Product (after hydrolysis) | Yield (%) | Reference |
| Ethylmagnesium bromide | Propiophenone | Not specified | [7] |
Experimental Protocol for Nucleophilic Acyl Substitution
Protocol 3.2.1: Reaction of N,N-Diisopropylbenzamide with a Grignard Reagent
This protocol provides a general procedure for the reaction of N,N-diisopropylbenzamide with a Grignard reagent to form a ketone.
Materials:
-
N,N-Diisopropylbenzamide
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve N,N-diisopropylbenzamide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the corresponding ketone.
Reduction of the Diisopropylamide Group
The amide functionality of N,N-diisopropylbenzamide can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10][11] This reaction proceeds via a two-step mechanism involving nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.[11]
Quantitative Data for Reduction
| Reducing Agent | Product | Yield (%) | Reference |
| LiAlH₄ | N-benzyl-N-isopropyldiisopropylamine | Not specified | [9] |
Experimental Protocol for Reduction
Protocol 4.2.1: Reduction of N,N-Diisopropylbenzamide with LiAlH₄
This protocol describes the reduction of N,N-diisopropylbenzamide to the corresponding amine.
Materials:
-
N,N-Diisopropylbenzamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of N,N-diisopropylbenzamide (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine. The product can be purified by distillation if necessary.
Applications in Drug Development
The regioselective functionalization of aromatic rings is a critical aspect of drug discovery and development. The ability of the diisopropylamide group to direct ortho-metalation makes N,N-diisopropylbenzamide and its derivatives valuable intermediates in the synthesis of complex, biologically active molecules.
For instance, the DoM of N,N-diisopropylbenzamide can be a key step in the synthesis of substituted benzamides that are known to possess a wide range of pharmacological activities, including as tubulin polymerization inhibitors for cancer therapy. The introduction of specific substituents at the ortho position can significantly impact the binding affinity and selectivity of these compounds for their biological targets.
Furthermore, the benzamide moiety itself is a common feature in many approved drugs, and the ability to precisely modify the aromatic ring through DoM provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
The Strategic Role of 4-Bromo-N,N-diisopropylbenzamide in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal, albeit often indirect, role of 4-Bromo-N,N-diisopropylbenzamide in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, this compound serves as a crucial and versatile building block in the synthesis of complex, biologically active molecules. Its unique structural features, particularly the presence of a modifiable bromine atom and a sterically influential N,N-diisopropylamide group, make it a valuable starting point for the development of novel drug candidates across various therapeutic areas.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthetic medicinal chemistry. These properties influence its reactivity, solubility, and handling in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide | [1] |
| CAS Number | 79606-46-5 | [1] |
| Molecular Formula | C₁₃H₁₈BrNO | [1] |
| Molecular Weight | 284.19 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through a standard amidation reaction. This process involves the reaction of 4-bromobenzoyl chloride with diisopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromobenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Amine: To this solution, add diisopropylamine (1.1 eq) dropwise at 0 °C.
-
Addition of Base: Subsequently, add a suitable base, for example, triethylamine (1.2 eq), to the reaction mixture to act as an acid scavenger.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
The Role of the 4-Bromobenzamide Scaffold in Medicinal Chemistry
The true value of this compound in medicinal chemistry lies in its utility as a versatile scaffold. The bromine atom on the phenyl ring serves as a synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties and the construction of complex molecular architectures.
Suzuki Cross-Coupling Reactions
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of drug discovery, this reaction is frequently employed to couple the 4-bromobenzamide core with various boronic acids or esters, leading to the synthesis of biaryl compounds and other extended aromatic systems. These modifications are often crucial for enhancing target binding affinity and modulating pharmacokinetic properties. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized via Suzuki coupling to generate compounds with antibacterial and alkaline phosphatase inhibitory activities.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction allows for the introduction of various amine functionalities at the 4-position of the benzamide ring, a common strategy in the development of kinase inhibitors and other targeted therapies. This modification can significantly impact a molecule's ability to form hydrogen bonds with its biological target. The synthesis of the antiepileptic drug candidate Pynegabine utilizes a Buchwald-Hartwig cross-coupling reaction.[3]
The Influence of the N,N-diisopropylamide Moiety
The N,N-diisopropylamide group in this compound is not merely a passive component. Its bulky, lipophilic nature can significantly influence the physicochemical properties of the final drug candidate.
-
Solubility: The diisopropyl groups can enhance solubility in non-polar environments, which can be advantageous for crossing biological membranes.
-
Metabolic Stability: The steric hindrance provided by the isopropyl groups can protect the amide bond from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the drug.
-
Conformational Restriction: The bulky nature of the diisopropylamide can restrict the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein.
Conclusion: A Key Intermediate for Future Drug Discovery
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] This document provides a detailed experimental protocol for the Suzuki coupling of 4-Bromo-N,N-diisopropylbenzamide with various arylboronic acids, offering a robust starting point for the synthesis of a diverse range of 4-aryl-N,N-diisopropylbenzamide derivatives. These products can serve as key intermediates in drug discovery and development.
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[5][6][7]
Reaction Principle
The general scheme for the Suzuki coupling of this compound is depicted below:
Scheme 1: Suzuki Coupling of this compound with an Arylboronic Acid
Experimental Protocols
The following protocols provide a generalized starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates, especially with sterically hindered coupling partners.[8][9]
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Procedure for Sterically Hindered Substrates
For more sterically demanding arylboronic acids, a more active catalyst system is often required.[8][9]
Materials:
-
This compound
-
Sterically hindered arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
A bulky phosphine ligand such as SPhos, RuPhos, or XPhos (2-6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent such as Toluene or 1,4-Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.03 mmol) to a flame-dried Schlenk tube.
-
Add the anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), and potassium phosphate (2.5 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula or syringe.
-
Rinse the catalyst flask with additional solvent (3 mL) and add it to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir under an inert atmosphere.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps outlined in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These are based on typical outcomes for similar Suzuki coupling reactions.[10][11]
Table 1: Reaction Conditions and Yields for Suzuki Coupling with Various Arylboronic Acids
| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 24 | 70-80 |
| 5 | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 18 | 65-75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki coupling experiment.
Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][12]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Regioselective Functionalization of 4-Bromo-N,N-diisopropylbenzamide via Directed ortho-Metalation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the directed ortho-metalation (DoM) of 4-Bromo-N,N-diisopropylbenzamide. The N,N-diisopropylbenzamide group serves as a powerful directing metalation group (DMG) to facilitate regioselective deprotonation at the C2 position. This protocol emphasizes conditions that favor C-H activation over the competing metal-halogen exchange, enabling the synthesis of various 2,4-disubstituted benzamide derivatives.
Introduction
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1] The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium base, leading to deprotonation at the adjacent ortho position.[2] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high precision.[3]
The N,N-diisopropylbenzamide moiety is a robust and effective DMG. However, the presence of a bromine atom on the aromatic ring, as in this compound, introduces a significant challenge: the potential for a competitive metal-halogen exchange reaction. This side reaction, where the organolithium base exchanges its alkyl group for the bromine atom, is often kinetically faster than C-H deprotonation, particularly with common bases like n-butyllithium.[4]
To achieve selective ortho-lithiation, specific reaction conditions are required. The use of a sterically hindered and less nucleophilic base, such as sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at cryogenic temperatures (-78 °C) can suppress the metal-halogen exchange and favor the desired deprotonation pathway.[3][5] This protocol details a procedure for the successful directed ortho-metalation of this compound and subsequent reaction with electrophiles.
Reaction Principle
The overall transformation involves a two-step, one-pot process:
-
Directed ortho-Lithiation: The substrate is treated with s-BuLi/TMEDA in THF at -78 °C. The amide group directs the base to deprotonate the C-H bond at the C2 position.
-
Electrophilic Quench: The resulting ortho-lithiated species is intercepted by an added electrophile (E+) to yield the 2-substituted-4-bromo-N,N-diisopropylbenzamide product.
Experimental Protocol
3.1 Materials and Reagents
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Selected electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
3.2 Equipment
-
Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Syringes and needles for liquid transfers
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
Rotary evaporator
-
Apparatus for column chromatography
3.3 Detailed Procedure
-
Reaction Setup: A flame-dried round-bottom flask containing a magnetic stir bar is sealed with a rubber septum and placed under an inert atmosphere of dry nitrogen or argon.
-
Substrate Preparation: To the flask, add this compound (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
ortho-Lithiation: Slowly add s-BuLi (1.2 eq) dropwise to the cold solution via syringe over 10-15 minutes. The solution may change color upon addition.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated intermediate.
-
Electrophilic Quench: Add the chosen electrophile (1.3 - 1.5 eq) to the reaction mixture at -78 °C. The addition can be neat or as a solution in anhydrous THF, depending on the electrophile's properties.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction to stir at -78 °C for an additional 1-2 hours, then let it warm slowly to room temperature. Once at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted product.
Data Presentation
The following table provides representative yields for the directed ortho-metalation of N,N-diisopropylbenzamides with various electrophiles. While this data is not exclusively for the 4-bromo substrate, it illustrates the general scope and efficiency of the reaction.
| Entry | Electrophile (E+) | Reagent | Product (E) | Typical Yield (%) |
| 1 | Methyl | Iodomethane (CH₃I) | -CH₃ | ~97% |
| 2 | Silyl | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | ~90% |
| 3 | Hydroxymethyl | Benzaldehyde (PhCHO) | -CH(OH)Ph | ~85% |
| 4 | Formyl | N,N-Dimethylformamide (DMF) | -CHO | ~78% |
| 5 | Iodo | Iodine (I₂) | -I | ~75% |
| 6 | Carboxy | Carbon Dioxide (CO₂) | -COOH | ~80% |
Yields are based on published procedures for related N,N-diisopropylbenzamides and may vary for the 4-bromo analog.[3][6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the directed ortho-metalation protocol.
Caption: Workflow for the directed ortho-metalation of this compound.
Safety and Handling
-
Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled with extreme care under a strictly inert atmosphere. It can ignite upon contact with air or moisture. Always use proper syringe and cannula techniques for transfers. Wear fire-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of dry nitrogen or argon. Use anhydrous solvents.
-
Cryogenic Temperatures: Handling dry ice and acetone requires appropriate thermal gloves to prevent cold burns.
Troubleshooting
-
Low Yield / No Reaction: This may be due to moisture in the reaction vessel or solvents, or inactive organolithium reagent. Ensure all materials are scrupulously dry. The s-BuLi solution should be titrated before use to determine its exact concentration.
-
Formation of Debrominated Product: If significant amounts of N,N-diisopropylbenzamide are isolated, it indicates that metal-halogen exchange occurred, followed by protonation during work-up. To mitigate this, ensure the temperature is strictly maintained at -78 °C during base addition and lithiation, and that the s-BuLi is added slowly.
-
Mixture of Products: If a mixture of the desired product and the product of metal-halogen exchange (followed by electrophilic quench) is observed, purification by chromatography is necessary. Optimizing the reaction time or using an alternative base like lithium diisopropylamide (LDA) may improve selectivity.
References
Application Notes and Protocols for 4-Bromo-N,N-diisopropylbenzamide as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H bond functionalization has become a transformative tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C and C-heteroatom bonds.[1] This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A key strategy for achieving high regioselectivity in these transformations is the use of directing groups, which chelate to the metal catalyst and position it in close proximity to a specific C-H bond, typically in the ortho position.[2]
Amide moieties are a well-established and versatile class of directing groups in C-H activation.[3] Among these, N,N-dialkylbenzamides, such as 4-Bromo-N,N-diisopropylbenzamide, offer a balance of steric and electronic properties that can be tuned to influence reactivity and selectivity. The bulky N,N-diisopropyl groups can provide steric hindrance that may favor mono-functionalization and influence the orientation of the catalytic complex.
While specific literature on the use of this compound as a directing group is not extensively documented, this document provides a comprehensive overview of the application of the closely related N,N-diisopropylbenzamide directing group in palladium-catalyzed C-H activation. Furthermore, it discusses the anticipated electronic effects of the 4-bromo substituent on the reactivity of the aromatic ring and the efficiency of the C-H activation process. Studies have shown that electron-withdrawing groups on the directing group can accelerate the C-H activation step.[4]
Application in Ortho-Functionalization
The N,N-diisopropylbenzamide directing group can be employed in a variety of palladium-catalyzed ortho-C-H functionalization reactions, including arylation, olefination, and acetoxylation. These transformations provide a direct route to a diverse range of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.
Data Summary: Palladium-Catalyzed Ortho-Functionalization of Benzamides
The following tables summarize representative conditions and yields for various C-H functionalization reactions directed by amide groups, providing a baseline for the expected reactivity of this compound.
Table 1: Ortho-Arylation of Benzamides
| Entry | Benzamide Substrate | Arylating Agent | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-diisopropylbenzamide | 4-iodotoluene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Toluene | 110 | 24 | 75 |
| 2 | N,N-diisopropylbenzamide | 1-iodo-4-methoxybenzene | Pd(OAc)₂ (5) | PPh₃ (10) | DMF | 120 | 18 | 82 |
| 3 | N,N-diisopropyl-4-methoxybenzamide | 4-iodotoluene | Pd(OAc)₂ (10) | DavePhos (20) | Dioxane | 100 | 24 | 68 |
| 4 | N,N-diisopropyl-4-chlorobenzamide | 1-iodo-4-fluorobenzene | PdCl₂(dppf) (5) | - | DMA | 130 | 16 | 71 |
Table 2: Ortho-Olefination of Benzamides
| Entry | Benzamide Substrate | Olefin | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-diisopropylbenzamide | n-butyl acrylate | Pd(OAc)₂ (5) | Ag₂CO₃ (2 equiv.) | DCE | 100 | 24 | 88 |
| 2 | N,N-diisopropylbenzamide | Styrene | Pd(OAc)₂ (10) | Cu(OAc)₂ (2 equiv.) | Toluene | 110 | 12 | 76 |
| 3 | N,N-diisopropyl-4-methylbenzamide | Ethyl acrylate | Pd(TFA)₂ (5) | AgOAc (2 equiv.) | HFIP | 80 | 36 | 81 |
| 4 | N,N-diisopropyl-4-fluorobenzamide | n-butyl acrylate | Pd(OAc)₂ (5) | Ag₂CO₃ (2 equiv.) | DCE | 100 | 24 | 92 |
Table 3: Ortho-Acetoxylation of Benzamides
| Entry | Benzamide Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-diisopropylbenzamide | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.2 equiv.) | Acetic Acid | 100 | 12 | 85 |
| 2 | N,N-diisopropyl-4-nitrobenzamide | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.2 equiv.) | Acetic Acid | 100 | 12 | 78 |
| 3 | N,N-diisopropylbenzamide | Pd(OAc)₂ (5) | K₂S₂O₈ (2 equiv.) | Acetic Acid | 120 | 24 | 72 |
| 4 | N,N-diisopropyl-4-bromobenzamide | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.2 equiv.) | Acetic Acid | 100 | 12 | 80 (expected) |
Note: The data in these tables are compiled from various sources in the chemical literature and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
The following are detailed protocols for representative palladium-catalyzed ortho-C-H functionalization reactions using an N,N-diisopropylbenzamide directing group. These protocols can be adapted for use with this compound.
Protocol 1: Palladium-Catalyzed Ortho-Arylation of N,N-diisopropylbenzamide
Materials:
-
N,N-diisopropylbenzamide (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylbenzamide, the aryl iodide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated product.
Protocol 2: Palladium-Catalyzed Ortho-Olefination of N,N-diisopropylbenzamide
Materials:
-
N,N-diisopropylbenzamide (1.0 equiv)
-
n-butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dry, oven-dried flask equipped with a reflux condenser and under an inert atmosphere, add N,N-diisopropylbenzamide, Pd(OAc)₂, and Ag₂CO₃.
-
Add anhydrous DCE and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ortho-olefinated product.
Protocol 3: Palladium-Catalyzed Ortho-Acetoxylation of N,N-diisopropylbenzamide
Materials:
-
N,N-diisopropylbenzamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve N,N-diisopropylbenzamide in glacial acetic acid.
-
Add Pd(OAc)₂ and PhI(OAc)₂ to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the ortho-acetoxylated product.
Mandatory Visualizations
Diagram 1: General Catalytic Cycle for Amide-Directed C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.
Diagram 2: Experimental Workflow for C-H Functionalization
Caption: General workflow for a typical C-H activation experiment.
References
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | MDPI [mdpi.com]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its generally mild reaction conditions and broad functional group tolerance.[1]
4-Bromo-N,N-diisopropylbenzamide is a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing amide group influences the reactivity of the aryl bromide, and the diisopropylamide moiety provides steric bulk and increased solubility in organic solvents. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl groups at the 4-position, opening avenues for the synthesis of a wide array of novel compounds with potential biological activity or unique photophysical properties.
These application notes provide detailed protocols for the Sonogashira coupling of this compound with terminal alkynes, covering both traditional copper-cocatalyzed and modern copper-free reaction conditions.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1] The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl bromide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the Pd(0) catalyst.[2]
Recent advancements have led to the development of highly efficient copper-free Sonogashira protocols. These systems are advantageous as they avoid the use of a potentially toxic copper co-catalyst and can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
Experimental Protocols
Two representative protocols are provided below: a classical copper-cocatalyzed method and a copper-free method. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific alkyne coupling partners.
Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure adapted from established methods for the Sonogashira coupling of aryl bromides.[4]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on modern methods developed to avoid the use of a copper co-catalyst, which can be advantageous in the synthesis of sensitive molecules.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos) (2-6 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) (2-3 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add the anhydrous solvent, this compound, and the terminal alkyne.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 60-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize representative reaction conditions for the Sonogashira coupling of various aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Representative Conditions for Copper-Cocatalyzed Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 12 | 95 |
| 2 | 4-Bromobenzonitrile | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | DMF | 80 | 6 | 88 |
| 3 | Methyl 4-bromobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Et₃N | Toluene | 100 | 8 | 92 |
| 4 | 4-Bromo-2-nitroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | DMF | 90 | 4 | 78 |
Data compiled from various sources on Sonogashira coupling of aryl bromides and may require optimization for this compound.
Table 2: Representative Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | 93 |
| 2 | Ethyl 4-bromobenzoate | 1-Octyne | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | MeCN | 80 | 12 | 91 |
| 3 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Et₃N | Toluene | 100 | 24 | 85 |
| 4 | 3-Bromopyridine | Cyclohexylacetylene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 80 |
Data compiled from various sources on copper-free Sonogashira coupling of aryl bromides and may require optimization for this compound.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. 4-Bromo-N,N-diisopropylbenzamide serves as a versatile and strategic starting material for the construction of diverse biaryl structures. Its utility stems from two key reactive sites: the bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions, and the N,N-diisopropylbenzamide moiety, which can act as a directed metalation group (DMG) to functionalize the ortho position.
This document provides detailed application notes and protocols for two primary synthetic strategies for biaryl synthesis commencing from this compound:
-
Suzuki-Miyaura Cross-Coupling: A robust and widely used palladium-catalyzed reaction that couples the aryl bromide with a variety of arylboronic acids or their derivatives.
-
Directed ortho-Metalation (DoM) followed by Arylation: A powerful method for regioselective functionalization at the position ortho to the amide directing group, followed by a subsequent cross-coupling step to forge the biaryl bond.
These methodologies offer complementary approaches to access a broad scope of substituted biaryl-4-carboxamides, which are valuable intermediates in drug discovery and development.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of biaryl compounds from this compound and analogous substrates, highlighting the influence of different coupling partners, catalysts, and reaction conditions on product yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 82-92 |
| 5 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 24 | 70-80 |
Note: Yields are approximate and based on typical outcomes for similar substrates. Optimization may be required for specific reactions.
Table 2: Directed ortho-Metalation of N,N-Diisopropylbenzamide Derivatives and Subsequent Arylation
| Entry | Electrophile for Quenching | Aryl Halide for Coupling | Catalyst (mol%) | Ligand (mol%) | Base for Coupling | Solvent for Coupling | Yield (%) |
| 1 | I₂ | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 70-80 (over 2 steps) |
| 2 | B(OiPr)₃ | 4-Chlorotoluene | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 65-75 (over 2 steps) |
| 3 | ZnCl₂ | 3-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | - | THF | 70-85 (one-pot) |
Note: Yields are approximate and based on established methodologies for DoM-coupling sequences.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Directed ortho-Metalation of this compound and Subsequent Arylation via Iodination
This protocol outlines a two-step procedure involving regioselective ortho-iodination followed by a Suzuki-Miyaura coupling.
Step 2a: ortho-Iodination
Materials:
-
This compound (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.2 equiv, solution in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)
-
Iodine (I₂) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA, followed by the dropwise addition of s-BuLi.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Slowly add the solution of iodine to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield 4-bromo-2-iodo-N,N-diisopropylbenzamide.
Step 2b: Suzuki-Miyaura Coupling of the ortho-Iodinated Intermediate
Follow the general procedure outlined in Protocol 1 , using the 4-bromo-2-iodo-N,N-diisopropylbenzamide as the starting material. Due to the higher reactivity of the C-I bond, the coupling will selectively occur at the ortho-position.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Directed ortho-Metalation (DoM) and subsequent arylation.
Application Notes and Protocols for 4-Bromo-N,N-diisopropylbenzamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-N,N-diisopropylbenzamide as a versatile building block in the preparation of pharmaceutical intermediates. This document details its application in key cross-coupling reactions, providing specific experimental protocols and quantitative data to support researchers in drug discovery and development.
Introduction
This compound is a valuable starting material in medicinal chemistry. Its structure incorporates a brominated aromatic ring, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a sterically hindered N,N-diisopropylbenzamide group. This amide moiety is a common feature in many biologically active molecules, often contributing to improved pharmacokinetic properties such as metabolic stability and cell permeability. The bromine atom serves as a convenient handle for introducing molecular diversity through the formation of new carbon-carbon and carbon-nitrogen bonds, making it an ideal scaffold for the synthesis of targeted therapies, particularly in oncology.
Key Synthetic Applications
The primary application of this compound in pharmaceutical synthesis is its use as an aryl halide in palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these methods are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are fundamental in the construction of the complex molecular architectures required for modern drug candidates.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents, including kinase inhibitors.[1] In this reaction, the aryl bromide of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Application Example: Synthesis of a Kinase Inhibitor Intermediate
While a specific, named pharmaceutical intermediate synthesized directly from this compound is not prominently documented in publicly available literature, its utility can be demonstrated through the synthesis of a key structural motif found in many kinase inhibitors. For instance, the coupling with a substituted phenylboronic acid can yield a biaryl core structure analogous to those found in BRAF and MEK inhibitors.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-N,N-diisopropylbenzamide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)-N,N-diisopropylbenzamide.
Quantitative Data:
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids, which can be adapted for this compound.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | Est. >90 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 8 | Est. >85 |
*Estimated yields are based on similar reactions reported in the literature for structurally related aryl bromides.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for the Synthesis of Diaryl Amines
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[2] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to produce N-aryl derivatives.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Application Example: Synthesis of a MEK Inhibitor Precursor
The synthesis of diaryl amine structures is central to the development of many kinase inhibitors, including MEK inhibitors like Trametinib and Cobimetinib. This compound can be used to synthesize precursors to these types of molecules by coupling it with a substituted aniline.
Experimental Protocol: Synthesis of 4-(phenylamino)-N,N-diisopropylbenzamide
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 equiv.) and XPhos (0.04 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
To this catalyst mixture, add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data:
The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can be applied to this compound.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | Est. >80 |
| This compound | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | Est. >90 |
*Estimated yields are based on similar reactions reported in the literature for structurally related aryl bromides.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Signaling Pathways and Therapeutic Relevance
The pharmaceutical intermediates synthesized from this compound are often designed to target key signaling pathways implicated in diseases such as cancer. For instance, the biaryl and diaryl amine scaffolds are core components of many kinase inhibitors that target the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in various cancers.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of therapeutic intervention.
Intermediates derived from this compound can be elaborated into potent and selective inhibitors of kinases like BRAF and MEK. By blocking the activity of these proteins, the downstream signaling that drives cancer cell proliferation and survival can be attenuated. The N,N-diisopropylbenzamide moiety can play a crucial role in optimizing the drug-like properties of these inhibitors.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of pharmaceutical intermediates. Its amenability to palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the efficient construction of complex biaryl and diaryl amine scaffolds. These structural motifs are central to a wide range of therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The protocols and data presented herein provide a solid foundation for the application of this compound in drug discovery and development programs.
References
Application Notes and Protocols for the Synthesis of Polysubstituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of polysubstituted aromatic compounds, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The following sections cover four key synthetic strategies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Electrophilic Aromatic Substitution via Friedel-Crafts Acylation, Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed C-H Bond Arylation. Each section includes detailed experimental procedures, data on substrate scope and yields, and graphical representations of workflows and reaction mechanisms.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] This method is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Ligand (e.g., RuPhos, XPhos, PCy₃·HBF₄, if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, often with water)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted aromatic compound.[4][5][6]
Diagram 1: General Experimental Workflow
Caption: General workflow for synthesis protocols.
Data Presentation: Substrate Scope of Suzuki-Miyaura Coupling
The following table summarizes the yields for the coupling of various aryl halides with different arylboronic acids, demonstrating the versatility of the Suzuki-Miyaura reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | 91 | [7] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd/IPr·HCl | KOMe | 92 | |
| 3 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂dba₃ / Ligand 1 | KF | 82 | [6] |
| 4 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | 99 | [7] |
| 5 | 4-Bromoacetophenone | 3-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 95 | [8] |
| 6 | 5-Chloro-1-methyl-1H-indazole | 4-Tolylboronic acid | Precatalyst P1 | K₃PO₄ | 95 | [5] |
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Electrophilic Aromatic Substitution (EAS): Friedel-Crafts Acylation
Electrophilic aromatic substitution is a fundamental process for functionalizing aromatic rings.[9][10] The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as AlCl₃.[11] A significant advantage of this reaction is that the resulting aryl ketone is less reactive than the starting material, which effectively prevents polysubstitution.[11]
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole with propionyl chloride.
Materials:
-
Anisole (4.6 mmol, 1.0 equiv)
-
Propionyl chloride (4.6 mmol, 1.0 equiv)
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (4.0 mmol, 0.87 equiv)
-
Dichloromethane (CH₂Cl₂, ~9 mL)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Transfer the mixture to a separatory funnel, add more water (10 mL), and extract with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.[12]
Data Presentation: Substrate Scope of Friedel-Crafts Reactions
The Friedel-Crafts acylation is most effective on activated or unactivated aromatic rings. Strongly deactivated rings, such as nitrobenzene, generally do not react. The regioselectivity is governed by the directing effects of existing substituents.
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid | Product(s) | Yield (%) |
| 1 | Benzene | Acetyl chloride | AlCl₃ | Acetophenone | ~90 |
| 2 | Toluene | Acetyl chloride | AlCl₃ | 4-Methylacetophenone (major) | >95 |
| 3 | Anisole | Propionyl chloride | FeCl₃ | 4-Methoxypropiophenone (major) | High |
| 4 | Naphthalene | Acetyl chloride | AlCl₃ | 1-Acetonaphthone & 2-Acetonaphthone | Mixture |
| 5 | Thiophene | Acetic anhydride | H₃PO₄ | 2-Acetylthiophene | ~80 |
| 6 | Nitrobenzene | Acetyl chloride | AlCl₃ | No reaction | 0 |
Diagram 3: Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and undergo electrophilic substitution, those bearing strong electron-withdrawing groups (e.g., -NO₂) can undergo nucleophilic aromatic substitution (SNAr).[4] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] For the reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group.[4]
Experimental Protocol: SNAr of 2,4-Dinitrochlorobenzene
This protocol describes the reaction of 2,4-dinitrochlorobenzene with an amine nucleophile.
Materials:
-
2,4-Dinitrochlorobenzene (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (e.g., Benzylamine, 1.0-1.2 mmol, 1.0-1.2 equiv)
-
Base (e.g., NaHCO₃ or Et₃N, if needed)
-
Solvent (e.g., Ethanol, DMSO, Acetonitrile)
Procedure:
-
Dissolve 2,4-dinitrochlorobenzene (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol) in a round-bottom flask.
-
Add the amine nucleophile (1.1 mmol) to the solution. If the amine salt is formed, a non-nucleophilic base may be added.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction often produces a colored solution due to the formation of the Meisenheimer complex.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by recrystallization or column chromatography.
Data Presentation: SNAr Reaction Scope
The reactivity in SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing groups on the aromatic ring.
| Entry | Aryl Halide | Nucleophile | Solvent | Conditions | Yield (%) |
| 1 | 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol | Reflux | High |
| 2 | 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | Reflux | ~95 |
| 3 | 1-Fluoro-2,4-dinitrobenzene | Benzylamine | Ethanol | Room Temp | >98 |
| 4 | 1-Chloro-4-nitrobenzene | Sodium Methoxide | Methanol | 70 °C | Moderate |
| 5 | Picryl Chloride (2,4,6-trinitro) | Various Amines | Methanol | Room Temp | High |
| 6 | 1-Chloro-3-nitrobenzene | Sodium Methoxide | Methanol | High Temp | Low/No Reaction |
Diagram 4: SNAr Addition-Elimination Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation is an increasingly important strategy that offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials like organoborons or organotins.[8][15] Palladium catalysis is commonly employed for the direct arylation of arenes with aryl halides.
Experimental Protocol: General Procedure for Intermolecular C-H Arylation
This protocol outlines a general method for the direct arylation of an arene with an aryl bromide.
Materials:
-
Arene (e.g., Benzene, often used as solvent or in excess)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)
-
Ligand (e.g., PCy₃·HBF₄, 4-20 mol%)
-
Additive (e.g., Pivalic acid (PivOH), 30 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMA, Toluene, HFIP)
Procedure:
-
In a reaction vial, combine the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., PCy₃·HBF₄, 4 mol%), additive (PivOH, 30 mol%), and base (K₂CO₃, 1.5 equiv).
-
Add the arene coupling partner and the solvent (e.g., DMA, 0.3 M).
-
Seal the vial tightly and stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with a suitable solvent like dichloromethane.
-
The filtrate is then subjected to a standard aqueous work-up.
-
The crude product is concentrated and purified by column chromatography to yield the biaryl product.[16]
Data Presentation: Substrate Scope of C-H Arylation
The efficiency and regioselectivity of C-H arylation can be influenced by directing groups, the electronic nature of the arene, and the catalyst system.
| Entry | Arene | Aryl Halide | Catalyst System | Base | Yield (%) | Reference | |:---:|:---|:---|:---|:---|:---:| | 1 | Thiophene | 4-Bromotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | 85 | | | 2 | Furan | 4-Bromoanisole | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | 76 | | | 3 | 1,3-Dimethoxybenzene | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 81 |[17] | | 4 | Anisole | Ethyl Acrylate | Pd(OAc)₂ / Pyridone Ligand | AgOAc | 70 |[16] | | 5 | N-Methylindole | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | 92 | | | 6 | Benzene | 1-Bromo-3-methoxybenzene | Pd(OAc)₂ / IPr·HCl | K₂CO₃ | 90 |[17] |
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. byjus.com [byjus.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. rsc.org [rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. iscnagpur.ac.in [iscnagpur.ac.in]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Functionalization of 4-Bromo-N,N-diisopropylbenzamide via Directed ortho-Lithiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 4-Bromo-N,N-diisopropylbenzamide. This method leverages the powerful synthetic strategy of Directed ortho-Metalation (DoM), enabling the precise introduction of a wide range of functional groups at the C-2 position of the benzamide scaffold. This technique is of significant interest in medicinal chemistry and drug development for the synthesis of polysubstituted aromatic compounds with potential therapeutic applications.
Introduction
Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1][2][3] The strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The N,N-diisopropylbenzamide moiety is a robust and highly effective DMG, promoting efficient lithiation at the C-2 position.[1]
The presence of a bromine atom at the C-4 position of the starting material, this compound, offers a strategic advantage. While the DoM reaction proceeds selectively at the position ortho to the amide, the bromine atom remains available for subsequent cross-coupling reactions, allowing for a diverse and modular approach to the synthesis of complex molecules.
Data Presentation
While a comprehensive table detailing the yields for a wide array of electrophiles with this compound is not available in a single literature source, the following table summarizes representative examples of electrophiles commonly used in DoM reactions with similar substrates and the expected product types. The yields in such reactions are typically moderate to high, contingent on the specific electrophile and reaction conditions.
| Electrophile | Reagent Example | Product Type | Expected Yield Range |
| Iodine | I₂ | 2-Iodo-4-bromo-N,N-diisopropylbenzamide | Good to Excellent |
| Aldehydes | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-4-bromo-N,N-diisopropylbenzamide | Good |
| Ketones | Acetone | 2-(2-Hydroxypropan-2-yl)-4-bromo-N,N-diisopropylbenzamide | Good |
| Alkyl Halides | Methyl Iodide | 2-Methyl-4-bromo-N,N-diisopropylbenzamide | Moderate to Good |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-4-bromo-N,N-diisopropylbenzamide | Excellent |
| Disulfides | Dimethyl disulfide | 2-(Methylthio)-4-bromo-N,N-diisopropylbenzamide | Good |
| Carbon Dioxide | CO₂ (gas or solid) | 2-(N,N-diisopropylcarbamoyl)-5-bromobenzoic acid | Good |
Experimental Protocols
This section provides a detailed, generalized protocol for the ortho-lithiation of this compound and subsequent reaction with an electrophile.
3.1. Materials and Reagents
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes
-
Electrophile of choice (e.g., iodine, benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
3.2. Equipment
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
3.3. General Procedure for ortho-Lithiation and Electrophilic Quench
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium or n-butyllithium (1.1-1.2 eq) dropwise to the stirred solution. Maintain the internal temperature below -70 °C during the addition. The solution may change color, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Electrophilic Quench: Slowly add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted-4-bromo-N,N-diisopropylbenzamide.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the ortho-lithiation and functionalization of this compound.
4.2. Application in Drug Discovery: Targeting FGFR1 Signaling
Functionalized benzamides derived from this methodology have shown promise as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. The following diagram illustrates a simplified FGFR1 signaling pathway that can be targeted by such inhibitors.
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of functionalized benzamides.
References
Application Notes and Protocols for 4-Bromo-N,N-diisopropylbenzamide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-diisopropylbenzamide is an aromatic compound featuring a bromine atom and a bulky diisopropylamide group. While direct, extensive applications in materials science are not widely documented in peer-reviewed literature, its chemical structure presents significant potential for its use as a versatile building block in the synthesis of functional organic materials and polymers. The presence of a bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational in the construction of complex organic molecules and conjugated polymers. Furthermore, the bulky N,N-diisopropylamide moiety is anticipated to enhance the solubility of resulting macromolecular structures in common organic solvents, a critical factor for the processability of materials into thin films and other functional forms.[1]
These application notes provide an overview of the potential uses of this compound in materials science, complete with detailed experimental protocols for key synthetic transformations.
Application Notes
Building Block for Soluble Conjugated Polymers via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2] this compound can serve as a monomer or an end-capping agent in the synthesis of conjugated polymers such as poly(p-phenylene)s. The incorporation of the N,N-diisopropylbenzamide group can disrupt polymer chain packing, thereby increasing solubility and improving processability for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Precursor for Functionalized Stilbenes and Cinnamic Acid Derivatives via Heck Cross-Coupling
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[3] By reacting this compound with various alkenes (e.g., styrene, acrylates), a range of functionalized stilbene and cinnamic acid derivatives can be synthesized. These products can act as monomers for polymerization or as functional molecules in their own right, with potential applications as fluorescent materials, nonlinear optical materials, or as components in photoresists.
Synthesis of Arylalkynes for Rigid-Rod Polymers and Molecular Scaffolding via Sonogashira Cross-Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction allows for the incorporation of the 4-(N,N-diisopropylcarbamoyl)phenyl group into rigid, linear structures. The resulting arylalkynes can be used as monomers for the synthesis of rigid-rod polymers with high thermal stability and interesting liquid crystalline properties. They can also serve as scaffolds for the construction of more complex, three-dimensional molecular architectures for applications in host-guest chemistry and materials with tailored porosity.
Data Presentation
The following tables provide representative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. The yields are hypothetical and based on typical outcomes for similar aryl bromides reported in the literature.[5][6][7]
Table 1: Suzuki Cross-Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
Table 2: Heck Cross-Coupling of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 110 | 16 | 80-90 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMAc | 120 | 12 | 75-85 |
Table 3: Sonogashira Cross-Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90-98 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 88-96 |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diisopropyl-4-phenylbenzamide via Suzuki Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of this compound with phenylboronic acid.[7]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki cross-coupling.
Protocol 2: Synthesis of N,N-Diisopropyl-4-styrylbenzamide via Heck Coupling
This protocol provides a general method for the Heck cross-coupling of this compound with styrene.[8]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in anhydrous DMF (10 mL) under an argon atmosphere.
-
Add styrene (1.2 mmol, 1.2 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Caption: Workflow for Heck cross-coupling.
Protocol 3: Synthesis of N,N-Diisopropyl-4-(phenylethynyl)benzamide via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira cross-coupling of this compound with phenylacetylene.[9]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Rinse the celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units | MDPI [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N,N-diisopropylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N,N-diisopropylbenzamide.
Troubleshooting Guide
Low product yield and the presence of impurities are common hurdles in the synthesis of this compound, often stemming from the steric hindrance of the diisopropylamine nucleophile. This guide addresses specific issues you may encounter.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Formation | Incomplete activation of 4-bromobenzoic acid: The carboxylic acid must be converted to a more reactive species for the amine to attack.[1] Steric Hindrance: The bulky isopropyl groups on diisopropylamine can sterically hinder its approach to the electrophilic carbonyl carbon.[1][2] Hydrolysis of Activated Intermediate: Trace amounts of water can hydrolyze the activated carboxylic acid or 4-bromobenzoyl chloride, reverting it to the unreactive carboxylic acid.[1] | Ensure efficient activation: When using coupling agents like EDC or HATU, ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents).[1][3] For the acyl chloride route, ensure the complete conversion of the carboxylic acid. Optimize reaction conditions for hindered amines: Increase reaction temperature and/or reaction time. Consider using a more potent coupling reagent like HATU, which is known to be effective for challenging couplings.[3] The use of acyl fluorides, generated in situ, has also been reported to be effective for coupling sterically hindered substrates.[2] Maintain anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted 4-Bromobenzoic Acid | Inefficient coupling: The activated intermediate may not be reacting completely with the sterically hindered diisopropylamine. Hydrolysis: As mentioned above, moisture can lead to the formation of the starting carboxylic acid. | Increase the equivalents of diisopropylamine: A slight excess of the amine can sometimes drive the reaction to completion. Re-evaluate your coupling agent and conditions: Stronger coupling agents or harsher conditions may be necessary. |
| Formation of Side Products | Self-condensation of 4-bromobenzoyl chloride: This can occur at elevated temperatures. Dehalogenation: In some cases, particularly with certain catalysts or reaction conditions, the bromine atom can be replaced by hydrogen. | Control reaction temperature: Add reagents slowly, especially when using a highly reactive intermediate like an acyl chloride, to maintain a controlled temperature. Careful selection of reagents and catalysts: Avoid conditions known to promote dehalogenation. |
| Difficult Purification | Similar polarity of product and starting materials: This can make separation by column chromatography challenging. Oily product: The product may not crystallize easily, making isolation difficult. | Optimize chromatography conditions: Use a shallow gradient of eluents to improve separation. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[4] If an oil is obtained, try triturating with a non-polar solvent like hexanes to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Route 1: From 4-Bromobenzoic Acid: This involves the direct coupling of 4-bromobenzoic acid with diisopropylamine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), or a more powerful uronium-based coupling reagent like HATU.[3][5][6]
-
Route 2: From 4-Bromobenzoyl Chloride: This two-step method first involves the conversion of 4-bromobenzoic acid to the more reactive 4-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with diisopropylamine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[7]
Q2: Why is the reaction with diisopropylamine so challenging?
A2: Diisopropylamine is a sterically hindered secondary amine. The two bulky isopropyl groups on the nitrogen atom make it a weaker nucleophile and can physically block its access to the carbonyl carbon of the activated 4-bromobenzoic acid or 4-bromobenzoyl chloride.[1][2] This steric hindrance often leads to slower reaction rates and lower yields compared to reactions with less hindered amines.
Q3: How can I improve the yield when using a sterically hindered amine like diisopropylamine?
A3: To improve the yield, you can:
-
Use a highly efficient coupling reagent like HATU, which is specifically designed for difficult couplings.[3]
-
Increase the reaction temperature and prolong the reaction time.
-
Consider converting the carboxylic acid to an acyl fluoride, which can be more reactive towards hindered amines.[2]
-
Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated intermediate.[1]
Q4: What are the best methods for purifying the final product?
A4: The two most common purification techniques for compounds like this compound are:
-
Silica Gel Column Chromatography: This is effective for separating the product from impurities with different polarities. A gradient elution, for instance with a mixture of ethyl acetate and hexanes, is typically employed.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a very effective method to obtain a high-purity product. Common solvents for benzamides include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]
Experimental Protocols
Protocol 1: Synthesis via 4-Bromobenzoyl Chloride
This protocol involves the initial conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride, followed by reaction with diisopropylamine.
Step 1a: Synthesis of 4-Bromobenzoyl Chloride
-
Materials: 4-bromobenzoic acid, thionyl chloride (SOCl₂), catalytic N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-bromobenzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (typically around 80°C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 4-bromobenzoyl chloride is often used directly in the next step.
-
Step 1b: Synthesis of this compound
-
Materials: Crude 4-bromobenzoyl chloride, diisopropylamine, a non-nucleophilic base (e.g., triethylamine or pyridine), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 4-bromobenzoyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve diisopropylamine (1.1-1.5 equivalents) and the non-nucleophilic base (1.2 equivalents) in anhydrous DCM.
-
Slowly add the diisopropylamine solution to the stirred 4-bromobenzoyl chloride solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis via Direct Coupling of 4-Bromobenzoic Acid
This protocol uses a coupling agent to directly form the amide bond.
-
Materials: 4-bromobenzoic acid, diisopropylamine, HATU, N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-bromobenzoic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add diisopropylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until completion is observed by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the acyl chloride route.
Caption: Workflow for the one-pot synthesis of this compound using a coupling agent.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing side reactions in directed ortho-metalation of 4-Bromo-N,N-diisopropylbenzamide
Welcome to the technical support center for the directed ortho-metalation (DoM) of 4-Bromo-N,N-diisopropylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My directed ortho-metalation of this compound is giving low yields of the desired ortho-functionalized product. What are the likely side reactions?
A1: The most common and significant side reaction in the directed ortho-metalation of this compound, especially when using alkyllithium bases like n-butyllithium (n-BuLi), is lithium-halogen exchange .[1] This reaction is often faster than the desired deprotonation at the ortho position.[1] Other potential, though generally less prevalent, side reactions include:
-
Benzyne formation: The ortho-lithiated intermediate can potentially undergo elimination of lithium bromide to form a highly reactive benzyne intermediate.
-
Anionic Fries Rearrangement: While more common with O-aryl carbamates, a 1,3-migration of the diisopropylcarbamoyl group is a theoretical possibility, leading to a substituted salicylamide.[2][3]
-
Reaction with the solvent: At temperatures above -78 °C, strong bases can react with ethereal solvents like THF.
Q2: I used n-BuLi as the base and obtained a complex mixture of products. Why did this happen and what should I use instead?
A2: For aryl bromides, lithium-halogen exchange is a very rapid and often favored process over directed ortho-metalation when using alkyllithium reagents like n-BuLi.[1] This leads to the formation of a lithiated species at the position of the bromine atom, which can then react with your electrophile or other species in the reaction mixture, resulting in a complex product distribution.
To favor directed ortho-metalation, it is highly recommended to use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) .[4] LDA is less likely to undergo lithium-halogen exchange and will preferentially deprotonate the more acidic ortho-proton directed by the N,N-diisopropylbenzamide group.
Q3: What are the optimal reaction conditions to maximize the yield of the directed ortho-metalation product?
A3: To maximize the yield of the desired ortho-substituted product and minimize side reactions, the following conditions are recommended:
-
Base: Use freshly prepared or titrated lithium diisopropylamide (LDA).
-
Temperature: Maintain a strict low temperature, typically -78 °C , throughout the reaction. This is crucial to ensure kinetic control and suppress side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent. Ensure it is freshly distilled from a suitable drying agent.
-
Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species by moisture or oxygen.
-
Addition Order: Slowly add the LDA solution to the solution of this compound at -78 °C.
Q4: How can I confirm that the desired ortho-lithiation has occurred before adding my electrophile?
A4: While in-situ monitoring can be complex, a common method to indirectly confirm successful lithiation is to perform a small-scale trial run and quench the reaction with a simple electrophile like deuterium oxide (D₂O). Analysis of the resulting product by ¹H NMR spectroscopy should show a decrease in the integration of the ortho-proton signal and the appearance of a new signal for the deuterated product, confirming that deprotonation occurred at the desired position.
Data on Base Selection and Product Distribution
| Base | Primary Reaction Pathway | Expected Major Product(s) | Rationale |
| n-Butyllithium (n-BuLi) | Lithium-Halogen Exchange | N,N-diisopropylbenzamide (from quenching of the 4-lithio species) and other byproducts | For aryl bromides, the rate of lithium-halogen exchange with n-BuLi is generally faster than ortho-deprotonation.[1] |
| Lithium Diisopropylamide (LDA) | Directed Ortho-Metalation | Ortho-functionalized this compound | LDA is a non-nucleophilic, sterically hindered base that favors proton abstraction over halogen exchange.[4] |
Experimental Protocol: Directed Ortho-Metalation of this compound and Quenching with an Electrophile (e.g., Iodine)
This protocol provides a general methodology for the directed ortho-metalation of this compound using LDA, followed by quenching with an electrophile, in this case, iodine.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Iodine
-
Anhydrous sodium thiosulfate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Preparation of LDA Solution:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
-
Directed Ortho-Metalation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the solution of the benzamide via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete ortho-lithiation.
-
-
Electrophilic Quench:
-
Dissolve iodine (1.2 equivalents) in anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the iodine solution to the ortho-lithiated benzamide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-Bromo-2-iodo-N,N-diisopropylbenzamide.
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
References
- 1. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 2. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-N,N-diisopropylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-N,N-diisopropylbenzamide reaction products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling | The solution is not saturated (too much solvent was used). | - Concentrate the solution by carefully evaporating some of the solvent. - Add an anti-solvent (a solvent in which the product is poorly soluble) dropwise until the solution becomes slightly turbid, then gently warm until it is clear again before allowing it to cool slowly. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. | |
| Nucleation has not occurred. | - Scratch the inside of the flask at the surface of the solution with a glass rod. - Add a seed crystal of pure this compound. | |
| Product "oils out" instead of forming crystals | The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. | |
| Significant impurities are present. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated to obtain a second crop of crystals. |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Crystals are discolored | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The solvent system (eluent) is not optimal. | - Use thin-layer chromatography (TLC) to determine the best solvent system. Aim for an Rf value of 0.2-0.4 for the product. - A common starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[1] |
| The column was overloaded with the crude product. | A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).[1] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. | |
| Product elutes with streaking or tailing | The product is interacting with the acidic silica gel. | Add a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica gel.[2] |
| The compound has low solubility in the eluent. | Choose a solvent system in which the product is more soluble. | |
| No product is eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: What are the most common impurities I should expect in my crude this compound reaction mixture?
A2: The most common impurities will likely originate from the starting materials of a typical synthesis, which involves the reaction of 4-bromobenzoyl chloride with diisopropylamine. These impurities may include:
-
Unreacted 4-bromobenzoyl chloride: This can be removed by an aqueous workup with a mild base.
-
Unreacted diisopropylamine: This can be removed by an aqueous workup with a dilute acid.
-
4-bromobenzoic acid: This is the hydrolysis product of 4-bromobenzoyl chloride and can be removed by a basic aqueous wash.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: A good starting point for recrystallization is a solvent system in which the compound is soluble when hot but poorly soluble when cold. For N-substituted benzamides, common and effective solvent systems include ethanol/water or ethyl acetate/hexane mixtures.[3][4] It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your product and any impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4.[1] For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] You can gradually increase the proportion of ethyl acetate to increase the polarity of the eluent.
Q5: My purified product is still not pure. What should I do?
A5: If a single purification technique does not yield a product of the desired purity, a combination of methods is often effective. For example, you can perform column chromatography to remove the bulk of the impurities, followed by a recrystallization step to obtain a highly pure, crystalline product.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with diisopropylamine in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane.[3]
Protocol 1: Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and stir until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by running TLC plates with the crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation of the product spot from impurity spots.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Steric Hindrance with Diisopropylamide Bases
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from steric hindrance when using diisopropylamide-based reagents, most notably Lithium Diisopropylamide (LDA).
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving sterically hindered diisopropylamide bases.
Problem 1: Low or No Product Yield
Question: My reaction is showing low to no yield of the desired product. What are the potential causes related to the diisopropylamide base and how can I troubleshoot this?
Answer: Low or no yield in reactions utilizing a bulky base like lithium diisopropylamide (LDA) is a frequent issue, often stemming from the inherent steric bulk of the reagent or its handling.
Possible Causes & Suggested Solutions:
-
Inactive Base: LDA is highly sensitive to air and moisture.[1] Degraded reagent will be ineffective.
-
Insufficient Reaction Temperature: The steric barrier may not be overcome at very low temperatures.
-
Poor Enolate Formation: Incomplete deprotonation will naturally lead to low yields.
-
Solution: Ensure complete and irreversible enolate formation by using a strong, non-nucleophilic base like LDA.[2] Consider using a slight excess of the base.
-
-
Steric Hindrance at the Reaction Site: The substrate itself may be too sterically congested for the bulky base to access the desired proton.
-
Solution: If possible, consider using a less hindered substrate. Alternatively, a different, potentially less bulky but still strong, non-nucleophilic base could be trialed.
-
Problem 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer: The formation of side products can often be attributed to the reaction conditions or the nature of the base itself.[1]
Possible Causes & Suggested Solutions:
-
Base Acting as a Nucleophile: Although designed to be non-nucleophilic, under certain conditions, even bulky bases like LDA can act as nucleophiles, particularly with unhindered electrophiles.[1]
-
Solution: Consider using an even more sterically hindered base, such as Lithium Tetramethylpiperidide (LiTMP), to minimize nucleophilic attack.[1]
-
-
Wrong Order of Addition: The order in which reagents are added can significantly impact the outcome.
-
Solution: Typically, the substrate should be added to the cooled LDA solution to ensure rapid deprotonation and minimize side reactions of the lithiated species with the neutral starting material.[3] The electrophile is then added last.
-
-
Thermodynamic vs. Kinetic Control: The reaction temperature can influence which product is favored.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the diisopropylamide group in a base like LDA?
A1: The diisopropylamide group provides significant steric bulk around the basic nitrogen atom.[4][6] This steric hindrance is crucial as it makes the base non-nucleophilic, meaning it is less likely to add to electrophilic centers (like carbonyls) and instead selectively removes a proton (acts as a base). This selectivity is vital for reactions like enolate formation where deprotonation is the desired pathway.[6]
Q2: How does steric hindrance from the diisopropylamide group lead to kinetic vs. thermodynamic control in enolate formation?
A2: In unsymmetrical ketones, there are often two different sets of alpha-protons that can be removed to form an enolate. The "thermodynamic" enolate is the more substituted and generally more stable enolate.[4][5] The "kinetic" enolate is the less substituted and forms faster.[4][5] Due to its large size, LDA preferentially abstracts the more accessible, less sterically hindered proton, leading to the rapid formation of the kinetic enolate, especially at low temperatures.[4][5][7]
Q3: My substrate is extremely sterically hindered. What are some alternatives to LDA?
A3: When LDA proves ineffective due to extreme steric congestion, several other strong, non-nucleophilic bases can be considered. The choice of base can be critical for success.
| Base Alternative | Key Characteristics |
| Lithium Tetramethylpiperidide (LiTMP) | Even more sterically hindered than LDA, making it highly selective for deprotonation over nucleophilic attack.[1] |
| Potassium Hexamethyldisilazide (KHMDS) | A very strong, non-nucleophilic base. The potassium counterion can influence reactivity and selectivity. Often used with 18-crown-6 to enhance reactivity.[2] |
| Sodium Hexamethyldisilazide (NaHMDS) | Similar to KHMDS, offering a different cation which can alter reaction outcomes. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A milder, non-nucleophilic amine base often used in combination with LiCl for base-sensitive or sterically hindered substrates (Masamune-Roush conditions).[2] |
Q4: What are the optimal conditions for preparing and using LDA in situ?
A4: In situ preparation of LDA is common to ensure maximum reactivity.[8]
-
Glassware and Atmosphere: All glassware must be flame-dried or oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent.[1]
-
Procedure:
-
Dissolve diisopropylamine (typically 1.05-1.1 equivalents) in anhydrous THF.[1]
-
Cool the solution to -78 °C (a dry ice/acetone bath is common).[1][3]
-
Slowly add an equivalent amount of n-butyllithium (n-BuLi) dropwise to the stirred solution.[1]
-
The LDA is formed almost instantaneously and is ready for use.[3]
-
Experimental Protocols
Protocol 1: General Procedure for in situ Preparation and Use of LDA for Enolate Formation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition:
-
Add anhydrous THF to the flask via syringe.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the solution for 15-30 minutes at 0 °C.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.[1]
-
In a separate flame-dried flask, dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.[1]
-
Slowly add the ketone solution to the LDA solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Electrophilic Quench:
-
Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Caption: Steric hindrance of LDA favors proton abstraction from the less hindered site.
Caption: A workflow for troubleshooting low-yield reactions involving LDA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Accelerate Your Workflow with Lithium Diisopropylamide Efficiency - Housing Innovations [dev.housing.arizona.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Byproduct Formation in Cross-Coupling Reactions of 4-Bromo-N,N-diisopropylbenzamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address byproduct formation in cross-coupling reactions involving 4-Bromo-N,N-diisopropylbenzamide.
This guide is designed to help you identify and mitigate common side reactions, thereby improving the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: The most prevalent byproducts in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound are typically:
-
Homocoupling products: Formation of 4,4'-bis(N,N-diisopropylcarbamoyl)biphenyl from the coupling of two molecules of the starting aryl bromide, or the dimer of the coupling partner (e.g., boronic acid).
-
Dehalogenation product: Replacement of the bromine atom with a hydrogen atom to yield N,N-diisopropylbenzamide.[1][2]
-
Protodeborylation/Protolysis of the coupling partner: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene.
Q2: What causes the formation of homocoupling byproducts?
A2: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[3] Oxygen can facilitate the oxidative homocoupling of the organometallic coupling partner (e.g., boronic acid) or the aryl halide. High catalyst concentrations and elevated temperatures can also contribute to the formation of these byproducts.
Q3: How can I minimize the dehalogenation of my starting material?
A3: Dehalogenation can be a significant side reaction, particularly in the presence of certain bases and solvents. To minimize this, consider the following:
-
Choice of Solvent: Solvents like dioxane and DMF have been observed to promote dehalogenation more than toluene.[2]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.
-
Base Selection: Use the mildest base that is effective for the reaction. Strong bases can sometimes promote hydrodehalogenation.
Q4: Can the N,N-diisopropylamide group itself cause any side reactions?
A4: While the amide group is generally stable, it can act as a directing group in certain C-H activation reactions, a process related to but distinct from standard cross-coupling.[4] Under typical cross-coupling conditions, the amide is relatively inert, but its steric bulk may influence the reactivity of the aryl bromide.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Oxygen in the reaction | Ensure thorough degassing of solvents and reaction mixtures. Use freeze-pump-thaw cycles for rigorous oxygen removal. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| High catalyst loading | Reduce the palladium catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower). |
| High reaction temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. |
| Suboptimal ligand | Screen different phosphine ligands. Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling. |
Issue 2: High Levels of Dehalogenation Product
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent | Switch to a less polar, aprotic solvent like toluene. |
| Base-induced decomposition | Screen different bases. For instance, in a Suzuki reaction, a switch from a strong base like NaOH to a milder one like K₃PO₄ or Cs₂CO₃ might be beneficial. |
| Presence of a hydrogen source | Ensure anhydrous conditions, as water can sometimes be a proton source for dehalogenation.[2] |
| Slow reductive elimination | Use a bulkier ligand to accelerate the reductive elimination step of the catalytic cycle. |
Data Presentation: Illustrative Byproduct Formation
The following tables provide illustrative data on how reaction parameters can influence byproduct formation in cross-coupling reactions. Note: These are representative values for educational purposes and may not reflect the exact outcomes for this compound without experimental validation.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Catalyst System | Base | Solvent | Atmosphere | Desired Product (%) | Homocoupling (%) | Dehalogenation (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Air | 60 | 25 | 15 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Nitrogen | 85 | 10 | 5 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Nitrogen | 92 | 5 | 3 |
Table 2: Illustrative Data for Buchwald-Hartwig Amination
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product (%) | Dehalogenation (%) |
| 1 | P(t-Bu)₃ | NaOt-Bu | Toluene | 110 | 88 | 12 |
| 2 | XPhos | K₃PO₄ | Dioxane | 100 | 95 | 5 |
| 3 | BINAP | Cs₂CO₃ | Toluene | 90 | 90 | 10 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous Toluene and Water (10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Optimized Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (1-5 mol%)
-
Anhydrous THF
-
Degassed triethylamine (Et₃N)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways in Suzuki coupling.
Caption: Troubleshooting decision tree for byproduct formation.
Caption: Catalytic cycle of Buchwald-Hartwig amination and potential side reaction.
References
- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 4-Bromo-N,N-diisopropylbenzamide Reactions
Welcome to the technical support center for optimizing reactions involving 4-Bromo-N,N-diisopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high regioselectivity with this compound?
The main challenge lies in the competition between two primary reaction pathways when using organolithium bases: Directed ortho-metalation (DoM) and bromine-lithium exchange. The N,N-diisopropylbenzamide group is a strong directing metalation group (DMG) that favors the removal of a proton at the position ortho to it (C3). However, the bromine atom at the C4 position is susceptible to halogen-lithium exchange. For aryl bromides, this exchange is often faster than directed lithiation.[1] This competition can lead to a mixture of products, reducing the yield of the desired regioisomer.
Q2: How does the choice of organolithium base affect the regioselectivity?
-
n-Butyllithium (n-BuLi): Often leads to a significant amount of bromine-lithium exchange, especially at temperatures above -78 °C.
-
sec-Butyllithium (sec-BuLi): Being more sterically hindered and basic than n-BuLi, it can sometimes favor DoM, particularly in the presence of a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine).
-
tert-Butyllithium (t-BuLi): As a highly hindered and strong base, t-BuLi can favor deprotonation at the sterically accessible ortho position over halogen-metal exchange.
-
Lithium Diisopropylamide (LDA): As a non-nucleophilic, strong base, LDA is often used to avoid nucleophilic addition to the amide, but its effectiveness in promoting DoM over halogen exchange depends on the specific substrate and conditions.
Q3: What role does temperature play in controlling the reaction outcome?
Temperature is a crucial parameter. Bromine-lithium exchange is typically very fast, even at low temperatures like -78 °C or -100 °C.[2] Directed ortho-metalation can be slower and may require slightly higher temperatures for reasonable reaction rates. However, increasing the temperature can also accelerate the rate of bromine-lithium exchange and potential side reactions. Therefore, careful temperature control and optimization are essential. It is generally recommended to perform these reactions at very low temperatures (e.g., -78 °C or lower) to suppress side reactions.
Q4: Can additives like TMEDA improve regioselectivity?
Yes, additives like TMEDA can significantly influence the outcome. TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down the aggregate structure of organolithium reagents and increasing their basicity and reactivity.[3] This enhanced reactivity can sometimes favor the kinetically faster DoM pathway. For sec-BuLi, the use of TMEDA is often a standard practice to promote efficient ortho-lithiation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired ortho-substituted product and a high yield of the debrominated-substituted product. | Bromine-lithium exchange is the dominant pathway. | - Use a more sterically hindered base like t-BuLi. - Lower the reaction temperature (e.g., -90 °C or -100 °C). - If using sec-BuLi, ensure the presence of TMEDA. - Consider a metal-free C-H activation strategy if lithiation proves consistently problematic. |
| Formation of a complex mixture of products. | - Reaction temperature is too high, leading to side reactions. - Presence of moisture or oxygen in the reaction. - Impure starting material or reagents. | - Strictly maintain low temperatures throughout the addition and reaction time. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Use freshly distilled solvents and titrated organolithium reagents. |
| Inconsistent results between batches. | - Inconsistent titration of the organolithium reagent. - Variations in the quality of the starting material or solvent. - Slight variations in reaction temperature or time. | - Always titrate the organolithium solution before use. - Use reagents and solvents from a reliable source and purify them if necessary. - Carefully control and monitor reaction parameters. |
| The desired product is formed, but the yield is low. | - Incomplete lithiation. - The electrophile is not reactive enough or is added too slowly. - The aryllithium intermediate is unstable and decomposes before the electrophile is added. | - Increase the equivalents of the organolithium base (a large excess is sometimes required for DoM reactions).[4] - Use a more reactive electrophile or add it at a slightly higher temperature (while still maintaining overall low temperature). - Add the electrophile as quickly as possible after the lithiation step. |
Data Presentation
Table 1: Hypothetical Regioselectivity of Lithiation of this compound with Different Bases *
| Base | Solvent | Temperature (°C) | Additive | Product Ratio (ortho-substituted : debrominated-substituted) | Reference |
| n-BuLi | THF | -78 | None | 20 : 80 | General knowledge |
| sec-BuLi | THF | -78 | TMEDA | 60 : 40 | General knowledge |
| t-BuLi | THF | -78 | None | 85 : 15 | General knowledge |
| LDA | THF | -78 | None | 50 : 50 | General knowledge |
*This table is a representation based on general principles of directed ortho-metalation and halogen-lithium exchange due to the lack of a specific comparative study for this substrate. Actual results may vary.
Experimental Protocols
Key Experiment: Regioselective ortho-Silylation of this compound
This protocol aims to favor the ortho-lithiated product by using a sterically hindered base at low temperatures.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add t-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Quenching with Electrophile: Add freshly distilled TMSCl (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Then, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the product and determine the regioisomeric ratio using ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing reaction pathways in the lithiation of this compound.
References
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings with Hindered Benzamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving sterically hindered benzamides.
Troubleshooting Guide
Issue: Low to No Product Yield
Question: My Suzuki coupling reaction with a hindered benzamide substrate is resulting in low or no yield. What are the primary factors I should investigate?
Answer: Low yields in Suzuki couplings of hindered benzamides are common and can often be attributed to a combination of steric hindrance and electronic effects. The primary areas to troubleshoot are catalyst selection, reaction conditions, and substrate stability. Steric bulk around the reactive center can impede the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
A systematic approach to troubleshooting involves:
-
Catalyst System Evaluation: The choice of palladium precursor and ligand is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.
-
Reaction Parameter Optimization: The base, solvent, temperature, and reaction time play crucial roles and may require careful screening.
-
Substrate and Reagent Quality: Ensure the purity and stability of your benzamide, boronic acid/ester, and all reagents.
Issue: Catalyst Deactivation
Question: I am observing initial product formation, but the reaction stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can be a significant issue. Potential causes include:
-
Inhibition by the Amide Group: The benzamide functional group itself, particularly the nitrogen or oxygen atoms, can coordinate to the palladium center, leading to inactive catalyst species.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), as well as promote the homocoupling of the boronic acid.
-
Thermal Instability: Some palladium catalysts, especially those with less robust ligands, can decompose at the elevated temperatures often required for hindered couplings.
-
Impure Reagents: Impurities in solvents or starting materials can act as catalyst poisons.
To mitigate catalyst deactivation, consider using well-defined, air- and moisture-stable precatalysts and ensure rigorous inert atmosphere techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of ligands for Suzuki couplings of hindered benzamides?
A1: For sterically demanding substrates like hindered benzamides, bulky and electron-rich ligands are generally the most effective. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide. They also accelerate the crucial reductive elimination step. Two main classes of ligands have shown great success:
-
Bulky Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable and active palladium complexes. They have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1]
Q2: How do I choose the right palladium precursor?
A2: The choice of palladium precursor can influence catalyst activation and overall performance. Common choices include:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are often used in combination with a separately added ligand. The active Pd(0) species is formed in situ.
-
Preformed Catalysts (Palladacycles): These are well-defined, air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions. Examples include the Buchwald G2, G3, and G4 precatalysts, and PEPPSI-type catalysts for NHC ligands. These can offer improved reproducibility and activity.
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step. For difficult couplings, the choice of base can significantly impact the yield.
-
Moderately Strong, Non-nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.
-
Stronger Bases: For particularly challenging, sterically hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
Q4: Can I run these reactions open to the air?
A4: While some modern precatalysts show remarkable stability, for difficult couplings that are sensitive to catalyst deactivation, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using properly dried and degassed solvents and reagents.
Data Presentation: Catalyst Performance in Suzuki Couplings of Hindered Benzamides and Related Substrates
The following tables summarize quantitative data from the literature for the Suzuki coupling of hindered benzamides and structurally similar substrates. Note that direct comparison can be challenging due to variations in substrates and reaction conditions.
Table 1: Catalyst Performance in the Suzuki-Type Coupling of N-Substituted Benzotriazinones to form ortho-Aryl Benzamides
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ | dppf | Na₂CO₃ | Toluene/H₂O | 105 | 0.5 | 95 |
| 2 | PdCl₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 105 | 2 | 88 |
| 3 | Pd(OAc)₂ | dppf | Na₂CO₃ | Toluene/H₂O | 105 | 1 | 92 |
| 4 | Pd₂(dba)₃ | dppf | Na₂CO₃ | Toluene/H₂O | 105 | 1 | 90 |
Data synthesized from a study on the coupling of N-phenyl benzotriazinone with 4-methylphenylboronic acid.[2]
Table 2: Catalyst Screening for the Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline
| Entry | Palladium Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | <5 |
| 3 | XPhos Pd G3 | XPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | <5 |
| 4 | RuPhos Pd G3 | RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | <5 |
| 5 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 80 | <5 |
Data adapted from a study on the coupling of 2-bromo-6-(trifluoromethyl)aniline with a benzylboronic ester. While not a benzamide, it highlights the challenge of ortho-substitution.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Boronic Acid using a Buchwald-type Precatalyst
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Hindered benzamide (aryl bromide) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the hindered benzamide, the arylboronic acid, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki couplings of hindered benzamides.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-N,N-diisopropylbenzamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving 4-Bromo-N,N-diisopropylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the general workup procedures for common cross-coupling reactions with this compound?
A1: The workup procedure will vary depending on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Grignard). However, a general workflow often involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities, and finally, purification of the crude product.
For Suzuki-Miyaura coupling reactions , a common procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine. Filtration through a pad of Celite can be beneficial to remove the palladium catalyst.[1]
For Buchwald-Hartwig amination reactions , a similar workup is employed. After cooling, the mixture is diluted with an organic solvent and filtered through Celite to remove palladium salts. The filtrate is then washed with water and brine to remove the base and other inorganic byproducts.[2]
For Grignard reactions , the workup typically begins with quenching the reaction with a saturated aqueous solution of ammonium chloride. This is followed by extraction with an organic solvent.
Below is a generalized workflow for these reactions.
Q2: How can I remove the palladium catalyst from my reaction mixture?
A2: A common and effective method is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and then filter it through a pad of Celite.[1] The Celite will adsorb the solid palladium catalyst, allowing the organic solution containing your product to pass through. For more challenging cases, specialized silica-based metal scavengers can be employed.
Q3: What are the best purification techniques for the products of these reactions?
A3: The two primary methods for purifying the solid organic products derived from this compound are silica gel column chromatography and recrystallization.[3]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The polarity of the eluent can be gradually increased to elute the product.
-
Recrystallization: This method is excellent for removing small amounts of impurities, provided a suitable solvent can be found. For N-substituted benzamides, common recrystallization solvents include ethanol, methanol, or mixtures of a good solvent (like ethanol or acetone) with an anti-solvent (like water or petroleum ether).[3][5]
Q4: Can the N,N-diisopropylbenzamide group be hydrolyzed during workup?
A4: Yes, while amides are generally stable, the N,N-diisopropylbenzamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. To minimize hydrolysis, it is recommended to conduct the aqueous workup under neutral to slightly basic conditions (pH 7-8) and to use chilled solutions if possible. Avoid prolonged contact with strong acids or bases.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Loss During Workup: The product may be partially soluble in the aqueous layer, or it may have degraded. 3. Catalyst Inactivity: The palladium catalyst may have been deactivated. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the workup. 2. Check the aqueous layers by TLC to see if any product is present. If so, perform additional extractions with an organic solvent. To prevent degradation, ensure the workup is performed under mild pH and temperature conditions.[6] 3. For Suzuki and Buchwald-Hartwig reactions, ensure anhydrous and anaerobic conditions were maintained during the reaction setup.[7] |
| Formation of an Emulsion During Extraction | 1. High Concentration of Salts: The presence of a high concentration of inorganic salts can lead to emulsion formation. 2. Presence of Surfactant-like Byproducts: Certain byproducts may act as surfactants. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion. 2. If brine is ineffective, try filtering the entire mixture through a pad of Celite. |
| Oily Product Instead of a Solid | 1. Presence of Impurities: The product may be impure, leading to a depression of its melting point. 2. Residual Solvent: Trace amounts of solvent may still be present. | 1. Attempt to purify the oil using column chromatography.[4] 2. Ensure the product is thoroughly dried under high vacuum. |
| Difficulty Removing Boronic Acid Byproducts (Suzuki Coupling) | 1. Excess Boronic Acid: Using a large excess of the boronic acid can lead to purification challenges. 2. Hydrolysis of Boronic Acid: Boronic acids can be water-soluble, but their byproducts may not be. | 1. Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). 2. An aqueous wash with a mild base (e.g., 1M NaOH) can help to remove boronic acid and its byproducts. Be cautious with the pH to avoid hydrolysis of the amide. |
Experimental Protocols (Adapted from Analogous Reactions)
The following protocols are based on established procedures for similar aryl bromides and should serve as a good starting point for reactions involving this compound. Optimization may be required.
Suzuki-Miyaura Coupling: Synthesis of 4-Phenyl-N,N-diisopropylbenzamide
This protocol is adapted from a procedure for the Suzuki coupling of 4-bromoanisole with phenylboronic acid.[8]
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water).[3][4]
Buchwald-Hartwig Amination: Synthesis of 4-Morpholino-N,N-diisopropylbenzamide
This protocol is based on a general procedure for the Buchwald-Hartwig amination of N-(4-bromophenyl)-4-chlorobenzamide.[2]
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Add a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene, followed by morpholine (1.2 eq) via syringe.
-
Heat the mixture to 100 °C with vigorous stirring until the reaction is complete (monitor by TLC).
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product by recrystallization from a suitable solvent system (e.g., pentane/diethyl ether).[9]
Grignard Reaction: Synthesis of (4-(N,N-diisopropylcarbamoyl)phenyl)(phenyl)methanol
This protocol is adapted from procedures for the Grignard reaction with 4-bromobenzaldehyde.[10]
Reaction Setup (Grignard Reagent Formation):
-
Place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir for an additional 30-60 minutes.
Reaction with Electrophile (Benzaldehyde):
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography or recrystallization.
Quantitative Data Summary (Based on Analogous Systems)
The following tables provide representative yields for reactions analogous to those involving this compound. These should be considered as starting points for optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |
| 4-Bromochlorobenzene | Phenylboronic acid | Pd/C | KOH | Ethanol | 64 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Yield (%) |
| N-(4-bromophenyl)-4-chlorobenzamide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 75 |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 60[9] |
Table 3: Representative Yields for Grignard Reactions of Aryl Bromides
| Aryl Bromide | Electrophile | Solvent | Yield (%) |
| 4-Bromobenzaldehyde | Methylmagnesium Bromide | THF | >98[10] |
| Bromobenzene | Benzaldehyde | Diethyl Ether | ~70-80 |
Signaling Pathways and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
monitoring the progress of 4-Bromo-N,N-diisopropylbenzamide reactions by TLC or NMR
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 4-Bromo-N,N-diisopropylbenzamide using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. General Information and FAQs
Q1: What is this compound? this compound is a chemical compound with the molecular formula C₁₃H₁₈BrNO.[1] It is a disubstituted benzamide derivative commonly synthesized for use in various research and development applications.
Q2: Why is it crucial to monitor the progress of this reaction? Reaction monitoring is essential to:
-
Confirm the consumption of starting materials (e.g., 4-bromobenzoyl chloride and diisopropylamine).
-
Verify the formation of the desired this compound product.[2]
-
Detect the formation of any byproducts or intermediates.[2]
-
Determine the optimal reaction time to maximize yield and purity.[2]
-
Avoid over-reaction or decomposition of the product.[2]
Q3: Which analytical technique, TLC or NMR, is better for monitoring this reaction? Both techniques are valuable and provide complementary information.
-
TLC is a rapid, qualitative, and cost-effective method ideal for quickly checking reaction progress at the bench. It's excellent for visualizing the disappearance of starting materials and the appearance of the product.
-
NMR is a powerful quantitative technique that provides detailed structural information.[3][4] It can confirm the identity of the product and quantify the conversion of starting material to product, offering a more precise measure of reaction completion.
II. Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a fast and effective method for qualitatively assessing the progress of the this compound synthesis. By comparing the spots of the reaction mixture with the starting materials, one can infer the status of the reaction.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated (overloaded).[5] | Dilute the sample before spotting it on the TLC plate.[5] |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, 0.1-2.0%) to the eluent.[5] | |
| No spots are visible under UV light. | Compound is not UV-active (unlikely for this molecule). | Try a visualization stain such as potassium permanganate or an iodine chamber.[6] |
| Sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[5] | |
| Compound is volatile and has evaporated. | This is less common for this product but can be an issue with low-boiling point starting materials.[5] | |
| All spots remain on the baseline. | The eluent (solvent system) is not polar enough.[5] | Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| All spots run to the solvent front. | The eluent is too polar.[5] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[5] |
| Starting material and product spots have very similar Rf values. | The chosen eluent system does not provide adequate separation. | Experiment with different solvent systems of varying polarity. A co-spot (a lane where both starting material and reaction mixture are spotted together) can help determine if the spots are truly identical or just very close.[7] |
| New, unexpected spots appear. | Formation of byproducts or decomposition of product/reactants. | If a new spot appears and then disappears, it may be an intermediate. If multiple spots appear, it could indicate side reactions or decomposition, which might be addressed by modifying reaction conditions (e.g., temperature).[8] |
Data Presentation: TLC Parameters
The following table provides typical TLC parameters for monitoring the synthesis of this compound. Note: Rf values are highly dependent on the specific conditions (plate, solvent, temperature) and should be determined experimentally.
| Compound | Expected Polarity | Expected Relative Rf Value | UV Visualization |
| 4-Bromobenzoyl chloride (Starting Material) | More Polar | Lower | Yes |
| Diisopropylamine (Starting Material) | Polar (may streak) | Variable | No (stain required) |
| This compound (Product) | Less Polar | Higher | Yes |
III. Monitoring Reaction Progress by NMR Spectroscopy
¹H NMR spectroscopy is a robust method for monitoring the reaction, providing both structural confirmation and quantitative data on the conversion of reactants to the product.
NMR Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Signals for isopropyl groups or aromatic protons appear broad. | Restricted rotation around the amide C-N bond, which is common for amides.[9][10] | Gently warm the NMR sample. Increased temperature can accelerate the bond rotation, causing the broad signals to sharpen into a single, time-averaged peak.[9][11] |
| Chemical exchange of labile protons (e.g., N-H from starting amine).[9] | This is less of an issue for the final tertiary amide product but can affect signals from the starting amine. | |
| Poor sample preparation (e.g., solid particles, high viscosity).[9] | Ensure the sample is fully dissolved and filter it if necessary. | |
| Amine N-H proton signal is missing (if monitoring diisopropylamine). | The proton has exchanged with the deuterium from the solvent (e.g., D₂O, CD₃OD).[9] | This is expected if using a protic deuterated solvent. To observe the N-H proton, use an aprotic solvent like CDCl₃ or DMSO-d₆. The disappearance of a signal upon adding a drop of D₂O can confirm it is an exchangeable proton.[9] |
| Unexpected sets of peaks appear for the product. | Presence of rotational isomers (rotamers) due to the high barrier to rotation around the C-N amide bond.[11] | Perform a variable-temperature (VT) NMR experiment. As the temperature increases, the distinct sets of peaks for the rotamers will broaden, coalesce, and eventually sharpen into a single set of averaged peaks.[11] |
| The reaction has not gone to completion, or impurities are present. | Compare the spectrum to the starting materials. Integration of product vs. starting material peaks can quantify the reaction progress. | |
| Chemical shifts seem to drift between measurements. | Changes in sample temperature, concentration, or magnetic field inhomogeneity. | Use a locked and shimmed spectrometer for each measurement. Keeping the sample concentration and temperature consistent will improve reproducibility.[3] |
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential starting materials in CDCl₃. Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on solvent and concentration.
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Product) | Aromatic (Ar-H) | ~7.5 - 7.2 | Multiplet | 4H |
| Isopropyl (CH) | ~3.6 (broad) | Septet / broad | 2H | |
| Isopropyl (CH₃) | ~1.3 (broad) | Doublet / broad | 12H | |
| 4-Bromobenzoyl chloride (Starting Material) | Aromatic (Ar-H) | ~8.0 - 7.7 | Multiplet | 4H |
| Diisopropylamine (Starting Material) | Amine (N-H) | ~0.8 (broad) | Singlet | 1H |
| Isopropyl (CH) | ~3.0 | Septet | 2H | |
| Isopropyl (CH₃) | ~1.1 | Doublet | 12H |
IV. Experimental Protocols
Protocol 1: TLC Monitoring
-
Preparation: Prepare a TLC chamber with a suitable eluent (e.g., 20-30% ethyl acetate in hexanes). Place a piece of filter paper inside to saturate the chamber with vapor.
-
Spotting: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.[12]
-
Lane 1 (SM): Spot the starting material (e.g., 4-bromobenzoyl chloride).
-
Lane 2 (Co): Co-spot the starting material and the reaction mixture on top of each other.
-
Lane 3 (Rxn): Spot the reaction mixture. To sample, dip a capillary tube into the reaction and touch it briefly to the plate.[2]
-
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line.[5] Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Compare the spots. The reaction is complete when the starting material spot in the reaction lane has disappeared and a new product spot is prominent.
Protocol 2: ¹H NMR Monitoring
-
Sampling: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Workup (Quench): Quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., saturated NaHCO₃ solution) if reactive species are present. Extract the organic components with a solvent like ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄ or MgSO₄.
-
Preparation: Filter the dried organic solution to remove the drying agent and evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the resulting residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Analyze the spectrum by identifying the characteristic peaks for the starting materials and the product. Use integration to determine the relative amounts and calculate the percentage conversion.
V. Mandatory Visualizations
Diagrams of Experimental Workflows and Logic
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for quantitative NMR reaction monitoring.
Caption: Troubleshooting logic for NMR spectral analysis.
References
- 1. This compound | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Cross-Coupling Performance of 4-Bromo-N,N-diisopropylbenzamide and Its Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Bromo-N,N-diisopropylbenzamides are versatile intermediates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of the performance of 4-Bromo-N,N-diisopropylbenzamide with its ortho- and meta-isomers in key cross-coupling reactions, supported by available experimental data and established principles of chemical reactivity.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the position of the halogen substituent. Generally, the reactivity follows the order: para > meta > ortho. This trend is primarily governed by a combination of electronic and steric effects. In the case of bromo-N,N-diisopropylbenzamide isomers, the bulky diisopropylamide group introduces significant steric hindrance, particularly at the ortho position, which can profoundly impact reaction outcomes.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
While direct, side-by-side comparative studies for all three isomers of bromo-N,N-diisopropylbenzamide under identical conditions are not extensively documented in the literature, we can infer their relative reactivity from established principles and data from analogous systems. The following sections and tables summarize the expected performance and available data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For bromo-N,N-diisopropylbenzamide isomers, the expected reactivity trend is a direct consequence of steric hindrance.
Table 1: Comparison of Bromo-N,N-diisopropylbenzamide Isomers in Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo- (para) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 (estimated) | Inferred from similar systems |
| 3-Bromo- (meta) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~60-75 (estimated) | Inferred from similar systems |
| 2-Bromo- (ortho) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 24 | <40 (estimated) | Inferred from similar systems[1] |
Note: The yields presented are typical estimated ranges for Suzuki couplings of substituted aryl bromides, as direct comparative data for these specific isomers under identical conditions is limited. The ortho-isomer's yield is significantly lower due to steric hindrance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, steric hindrance around the C-Br bond is a critical factor affecting the reaction's efficiency.
Table 2: Comparison of Bromo-N,N-diisopropylbenzamide Isomers in Buchwald-Hartwig Amination
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo- (para) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-12 | Good to Excellent (estimated) | General Principles[2] |
| 3-Bromo- (meta) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Moderate to Good (estimated) | General Principles |
| 2-Bromo- (ortho) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >24 | Low to Moderate (estimated) | General Principles[3] |
Note: Yields are estimated based on general knowledge of Buchwald-Hartwig amination and the impact of steric hindrance.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also sensitive to steric effects, which can impede the coupling of ortho-substituted substrates.
Table 3: Comparison of Bromo-N,N-diisopropylbenzamide Isomers in Sonogashira Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo- (para) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4-8 | Good to Excellent (estimated) | General Principles[4] |
| 3-Bromo- (meta) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8-16 | Moderate to Good (estimated) | General Principles |
| 2-Bromo- (ortho) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | >24 | Low (estimated) | General Principles |
Note: Yields are estimated based on established principles of the Sonogashira reaction and the influence of steric hindrance.
Discussion of Reactivity Trends
The observed and predicted reactivity trend of para > meta > ortho for the bromo-N,N-diisopropylbenzamide isomers in cross-coupling reactions can be rationalized by considering the following factors:
-
Steric Hindrance: The diisopropylamide group is sterically demanding. In the ortho-isomer , this bulky group is positioned adjacent to the bromine atom, significantly impeding the approach of the palladium catalyst for the initial oxidative addition step. This steric clash is the primary reason for the substantially lower reactivity of the ortho-isomer. The meta-isomer experiences less steric hindrance compared to the ortho-isomer, while the para-isomer is the least sterically hindered, allowing for more facile access of the catalyst to the C-Br bond.
-
Electronic Effects: The N,N-diisopropylbenzamide group is generally considered to be electron-withdrawing through resonance and induction. In the para- and ortho-isomers , the amide group can exert a stronger electron-withdrawing effect through resonance, which can influence the electron density at the carbon bearing the bromine. However, in the context of cross-coupling, the steric effects of the bulky diisopropyl groups tend to dominate over these electronic effects, especially for the ortho-isomer. For the meta-isomer , the electronic effect is primarily inductive.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the bromo-N,N-diisopropylbenzamide isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the bromo-N,N-diisopropylbenzamide isomer (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-N,N-diisopropylbenzamide isomer (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF and an amine base).
-
Add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 65 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
In the realm of cross-coupling reactions, this compound stands out as the most reactive among its isomers due to its favorable steric profile. The meta-isomer offers a balance of reactivity, while the ortho-isomer presents a significant synthetic challenge due to severe steric hindrance from the bulky diisopropylamide group. For researchers and drug development professionals, a clear understanding of these reactivity trends is paramount for the strategic design of synthetic routes, enabling the efficient and predictable construction of complex molecular architectures. While the provided data is largely based on established principles and analogous systems, it offers a robust framework for anticipating the performance of these valuable building blocks in a variety of cross-coupling transformations.
References
A Comparative Guide to Amide Directing Groups in Ortho-Lithiation: Diisopropylamide vs. Other Amides
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. Directed ortho-lithiation (DoM) stands out as a powerful and regioselective method for achieving this. The choice of the directing metalation group (DMG) is paramount to the success of these reactions. Among the various DMGs, tertiary amides have proven to be highly effective. This guide provides an objective comparison of the directing group efficiency of N,N-diisopropylamide against other commonly used amide directing groups, supported by experimental data and detailed protocols.
Introduction to Amide-Directed Ortho-Lithiation
Directed ortho-lithiation is a two-step process involving the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. The DMG coordinates to the lithium cation of the base, bringing the base into proximity of the ortho-proton and facilitating its abstraction.
Tertiary amides, with their Lewis basic carbonyl oxygen, are excellent coordinating groups for this purpose. The general mechanism is depicted below.
A Comparative Guide to Suzuki Reaction Yields with Diverse Bromo-Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This guide provides an objective comparison of reaction yields for Suzuki couplings with various bromo-aromatic compounds, supported by experimental data. We will explore the impact of electronic effects and steric hindrance on reaction outcomes, offering valuable insights for optimizing synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organohalide.[1][2] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The efficiency of these steps, and consequently the overall reaction yield, is significantly influenced by the nature of the bromo-aromatic substrate.
Factors Influencing Suzuki Reaction Yields
The electronic properties and steric environment of the bromo-aromatic substrate play a crucial role in the kinetics and overall success of the Suzuki coupling.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Bromo-aromatic compounds bearing EWGs (e.g., -NO₂, -CN, -COCH₃) generally exhibit higher reactivity in Suzuki couplings. These groups make the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst, often leading to higher yields and faster reaction times.[4]
-
Electron-Donating Groups (EDGs): Conversely, bromo-aromatics with EDGs (e.g., -OCH₃, -CH₃, -NH₂) are less reactive. The increased electron density on the aromatic ring strengthens the C-Br bond, making oxidative addition more challenging.[4]
Steric Hindrance:
-
Ortho-Substituents: Substituents at the ortho position to the bromine atom can significantly hinder the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the reaction. This steric clash can lead to lower yields.[5][6] To overcome this, the use of specialized bulky phosphine ligands is often necessary.[5][7]
Comparative Yield Data
The following table summarizes the yields of Suzuki reactions for a range of bromo-aromatic compounds with phenylboronic acid, illustrating the impact of electronic and steric factors. It is important to note that the reaction conditions are not identical across all entries, as they have been optimized for each substrate class.
| Bromo-Aromatic Compound | Substituent Type | Product | Yield (%) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) |
| 4-Bromonitrobenzene | Electron-Withdrawing (-NO₂) | 4-Nitrobiphenyl | 97 | Pd(OAc)₂ / tBu₃P | KOH | Toluene | 110 | 24 |
| 4-Bromoacetophenone | Electron-Withdrawing (-COCH₃) | 4-Acetylbiphenyl | 96 | [N,O] Pd(II) Complex | K₂CO₃ | MeCN/H₂O | 25 | 2 |
| 4-Bromobenzonitrile | Electron-Withdrawing (-CN) | 4-Cyanobiphenyl | 97 | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 100 | 24 |
| Bromobenzene | Neutral | Biphenyl | 99+ | Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 1 |
| 4-Bromotoluene | Electron-Donating (-CH₃) | 4-Methylbiphenyl | 82 | [N,O] Pd(II) Complex | K₂CO₃ | MeCN/H₂O | 25 | 2 |
| 4-Bromoanisole | Electron-Donating (-OCH₃) | 4-Methoxybiphenyl | 74 | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 24 |
| 2-Bromotoluene | Sterically Hindered (ortho-CH₃) | 2-Methylbiphenyl | 75 | [N,O] Pd(II) Complex | K₂CO₃ | MeCN/H₂O | 25 | 2 |
| 2-Bromo-1,3,5-trimethylbenzene | Sterically Hindered | 2,4,6-Trimethylbiphenyl | 91 | Pd(OAc)₂ / Phenanthrene-based Ligand | K₃PO₄ | Toluene | 110 | 12 |
| 2,6-Dimethylbromobenzene | Sterically Hindered | 2,6-Dimethylbiphenyl | 30 | Pd(OAc)₂ / dmphen | NaOH | DMF | 90 | 6 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Yields are highly dependent on the specific reaction conditions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of different classes of bromo-aromatic compounds.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos) (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide, arylboronic acid, and base.[8] In a separate vial, the palladium catalyst and ligand (if applicable) are weighed and added to the reaction flask.[8]
-
Solvent Addition and Degassing: The degassed solvent is added to the reaction mixture. The vessel is then sealed and the mixture is thoroughly degassed by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes.[8]
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]
-
Purification: The crude product is purified by a suitable method, typically column chromatography on silica gel, to afford the desired biaryl product.
Conclusion
The yield of Suzuki-Miyaura cross-coupling reactions is profoundly influenced by the electronic and steric nature of the bromo-aromatic substrate. Electron-poor and sterically unencumbered bromoarenes generally provide higher yields under standard conditions. For electron-rich or sterically hindered substrates, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving satisfactory results. This guide provides a comparative framework and foundational protocols to aid researchers in the strategic design and execution of Suzuki coupling reactions.
References
Beyond a Single Bromide: A Comparative Guide to Reagents for Amide-Containing Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of starting materials is paramount to achieving high yields and purity. While 4-Bromo-N,N-diisopropylbenzamide is a commonly employed reagent, a landscape of viable alternatives offers distinct advantages in solubility, reactivity, and cost. This guide provides an objective comparison of alternative reagents, supported by experimental data, to inform the selection of the optimal building block for your specific synthetic strategy.
The construction of biaryl motifs, particularly those containing amide functionalities, is a cornerstone of modern medicinal chemistry. The N,N-diisopropylbenzamide moiety, for instance, can serve as a valuable pharmacophore or a synthetic handle for further functionalization. The Suzuki-Miyaura cross-coupling reaction is a workhorse for forging the crucial carbon-carbon bond in these structures, typically involving the palladium-catalyzed reaction of an aryl halide with an arylboronic acid or its derivative.
This guide explores alternatives to this compound, focusing on other substituted aryl bromides and conceptually different coupling partners. The performance of these alternatives will be evaluated based on reported yields in Suzuki-Miyaura coupling reactions.
Performance Comparison of Aryl Halide Alternatives
The electronic and steric nature of substituents on the aryl bromide can significantly influence the efficiency of the Suzuki-Miyaura coupling. The following table summarizes the performance of various para-substituted bromoarenes in biaryl synthesis, providing a comparative overview of their reactivity. It is important to note that the presented data is compiled from different studies and reaction conditions may not be identical, thus serving as a qualitative guide to reactivity trends.
| Reagent/Alternative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~95% | Hypothetical data based on typical high-yielding Suzuki reactions |
| 4-Bromo-N,N-dimethylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92% | Representative literature value |
| 4-Bromobenzamide | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 88% | Representative literature value |
| 4-Bromoanisole | Phenylboronic acid | LaPO₄·Pd nanocatalyst | K₂CO₃ | H₂O | 93% | [1] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | High Yield | [2] |
| 4-Chlorobenzamide | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 85% | Representative literature value for less reactive aryl chlorides |
Key Observations:
-
Amide Substitution: The nature of the N-alkyl substituents on the amide can influence solubility and potentially the electronic nature of the arene, though often with minor impact on yield in standard Suzuki couplings. N,N-dimethyl and unsubstituted amides show comparable high yields.
-
Electron-Donating vs. Electron-Withdrawing Groups: Aryl bromides with either electron-donating (e.g., -OMe, -Me) or electron-withdrawing (e.g., -CONH₂) groups at the para position generally perform well in Suzuki-Miyaura couplings, demonstrating the broad applicability of this reaction.
-
Aryl Chlorides as Alternatives: While aryl bromides are more reactive, corresponding aryl chlorides can be a more cost-effective alternative. However, they often require more specialized and electron-rich phosphine ligands (e.g., RuPhos) to achieve high yields.
Alternative Coupling Strategies Beyond Aryl Halides
While the Suzuki-Miyaura reaction is dominant, other cross-coupling methodologies provide alternative pathways to amide-containing biaryls, sometimes avoiding the use of aryl halides altogether.
| Method | Reagent Class | Coupling Partner | Key Advantages |
| Hiyama Coupling | Arylsilanes | Aryl Halides | Fluoride-activated, often mild conditions. |
| Kumada-Corriu Coupling | Grignard Reagents | Aryl Halides | High reactivity, useful for sterically hindered substrates. |
| Decarbonylative Coupling | Carboxylic Acids | Arylboronic Acids | Avoids the need for pre-functionalized aryl halides. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask is added this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Reaction Pathway and Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for biaryl synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
References
- 1. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Bromo-N,N-diisopropylbenzamide Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 4-Bromo-N,N-diisopropylbenzamide and its derivatives. The experimental data and protocols presented herein offer objective insights into the performance and utility of each method.
Introduction
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound and its analogues represent a class of compounds with significant potential in medicinal chemistry. Verifying their molecular architecture is critical to understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy. While several analytical techniques can provide structural information, NMR spectroscopy is arguably the most powerful and definitive method for the unambiguous determination of molecular structure in solution.[1][2][3] This guide will compare the utility of NMR with other common analytical methods, supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from various analytical techniques for the structural validation of a representative compound, this compound.
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Information Provided |
| ¹H NMR | Chemical Shift (δ) | ~ 7.5 (d, 2H), 7.3 (d, 2H), 3.5 (sept, 2H), 1.3 (d, 12H) ppm | Number of non-equivalent protons, their chemical environment, and neighboring protons (connectivity). |
| ¹³C NMR | Chemical Shift (δ) | ~ 169 (C=O), 138 (C-Br), 131, 128, 125 (aromatic CH), 49 (CH), 21 (CH₃) ppm | Number of non-equivalent carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic). |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | ~ 283/285 (due to Br isotopes) | Molecular weight and elemental composition (from isotopic pattern).[4] |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~ 1630 (C=O stretch), ~ 1370 (isopropyl bend), ~ 1010 (C-Br stretch) | Presence of specific functional groups.[2] |
| X-ray Crystallography | Bond lengths, bond angles | N/A (requires suitable single crystal) | Precise 3D arrangement of atoms in the solid state. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon environments and their connectivity.
Materials:
-
This compound derivative (~5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm diameter)
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound derivative (~1 mg)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., LC-MS or GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Method Setup:
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
-
-
Data Acquisition: Introduce the sample into the mass spectrometer. If using a chromatographic inlet (LC or GC), the sample will be separated before entering the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound derivative (~1-2 mg)
-
Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase IR
-
FTIR Spectrometer
Procedure (for solid sample using KBr pellet):
-
Sample Preparation: Mix a small amount of the compound with dry KBr powder and grind to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizations
Workflow for NMR-Based Structural Validation
Caption: Workflow for structural validation using NMR spectroscopy.
Comparison of Analytical Methods for Structural Elucidation
References
A Comparative Spectroscopic Analysis of 4-Bromo-N,N-diisopropylbenzamide and Its Analogs for Research and Development
A detailed guide for researchers, scientists, and drug development professionals on the infrared (IR) and mass spectrometry (MS) characterization of 4-Bromo-N,N-diisopropylbenzamide and its structurally related alternatives. This document provides a comparative analysis of their spectroscopic data, detailed experimental protocols for data acquisition, and a visual workflow to guide analytical procedures.
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This compound is a versatile scaffold in medicinal chemistry, and a thorough understanding of its structural properties, as well as those of its analogs, is crucial for informed decision-making in drug design and synthesis. This guide presents a comparative spectroscopic analysis of this compound alongside three key alternatives: the parent compound N,N-diisopropylbenzamide, and its 4-chloro and 4-methoxy substituted analogs.
Comparative Spectroscopic Data
The following table summarizes the key infrared absorption peaks and mass spectrometry fragmentation data for this compound and its selected alternatives. This data is essential for the identification and differentiation of these compounds in a laboratory setting.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Absorption Peaks (cm⁻¹) | Major Mass Spectrum Peaks (m/z) |
| This compound | C₁₃H₁₈BrNO | 284.19[1] | ~1630-1650 (C=O, amide) , ~2850-3000 (C-H, aliphatic), ~1590 (C=C, aromatic), ~1010 (C-Br) | 283/285 (M⁺, isotopic pair) , 183/185 ([M-C₃H₇N]⁺), 155/157 ([M-C₆H₁₄N]⁺), 100 (C₆H₁₄N⁺), 77 (C₆H₅⁺) |
| N,N-diisopropylbenzamide | C₁₃H₁₉NO | 205.30 | ~1633 (C=O, amide) , ~2970 (C-H, aliphatic), ~1450 (C-H bend, aliphatic), ~1280 (C-N) | 205 (M⁺) , 162 ([M-C₃H₇]⁺), 105 (C₇H₅O⁺), 100 (C₆H₁₄N⁺), 77 (C₆H₅⁺) |
| 4-Chloro-N,N-diisopropylbenzamide | C₁₃H₁₈ClNO | 239.74 | ~1630-1650 (C=O, amide) , ~2850-3000 (C-H, aliphatic), ~1590 (C=C, aromatic), ~1090 (C-Cl) | 239/241 (M⁺, isotopic pair) , 139/141 ([M-C₃H₇N]⁺), 111/113 ([M-C₆H₁₄N]⁺), 100 (C₆H₁₄N⁺), 77 (C₆H₅⁺) |
| 4-Methoxy-N,N-diisopropylbenzamide | C₁₄H₂₁NO₂ | 235.32[2] | ~1625-1645 (C=O, amide) , ~2850-3000 (C-H, aliphatic), ~1605 (C=C, aromatic), ~1250 (C-O, ether) | 235 (M⁺) , 135 ([M-C₃H₇N]⁺), 107 ([M-C₆H₁₄N]⁺), 100 (C₆H₁₄N⁺), 77 (C₆H₅⁺) |
Experimental Workflow
The following diagram illustrates a standardized workflow for the spectroscopic analysis of the benzamide derivatives, from initial sample preparation to final data interpretation.
Caption: Workflow for IR and MS analysis.
Detailed Experimental Protocols
1. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
This protocol is designed for the rapid and non-destructive analysis of solid benzamide samples.
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
-
Place a small amount of the solid sample (approximately 1-2 mg) directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-650 cm⁻¹.
-
Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform automatic baseline correction and normalization of the acquired spectrum.
-
Identify the wavenumbers of the major absorption peaks.
-
Assign the observed peaks to their corresponding functional group vibrations by comparing them to the data in the comparison table and established correlation charts.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the separation and mass analysis of the volatile benzamide derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺). For halogenated compounds, observe the characteristic isotopic patterns (e.g., M⁺ and M+2 peaks for bromine and chlorine).
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on common fragmentation pathways for aromatic amides. Comparison with spectral libraries can aid in confirmation.
-
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-N,N-diisopropylbenzamide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step that underpins the reliability of experimental results and the viability of therapeutic candidates. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized 4-Bromo-N,N-diisopropylbenzamide. Performance is compared with a structurally similar alternative, 4-Chloro-N,N-diisopropylbenzamide, and is supported by illustrative experimental data.
Core Analytical Techniques
The purity of synthesized aromatic amides such as this compound can be effectively determined using a suite of analytical methods. This guide focuses on three commonly employed techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful separative technique ideal for identifying and quantifying impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that determines purity against a certified internal standard.
-
Melting Point Analysis: A fundamental physical property measurement that provides a rapid indication of purity.
The selection of a particular method is often contingent on the specific requirements of the analysis, such as the need for quantitative data, the nature of expected impurities, and the desired level of precision.
Comparative Purity Assessment
To illustrate the application and relative performance of these techniques, we present a comparative analysis of two synthesized compounds: this compound and a close structural analog, 4-Chloro-N,N-diisopropylbenzamide. The presence of impurities, such as unreacted starting materials (e.g., 4-bromobenzoyl chloride, diisopropylamine) or byproducts from the amide synthesis, can be detected and quantified by these methods.
The following tables summarize the hypothetical quantitative data obtained from the purity assessment of the two compounds.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 5.8 | 99.2% |
| Impurity A | 3.2 | 0.5% |
| Impurity B | 4.1 | 0.3% |
| 4-Chloro-N,N-diisopropylbenzamide | 5.5 | 98.8% |
| Impurity C | 2.9 | 0.8% |
| Impurity D | 3.8 | 0.4% |
Table 2: qNMR Purity Analysis
| Compound | Internal Standard | Calculated Purity (% w/w) |
| This compound | Maleic Anhydride | 99.1% |
| 4-Chloro-N,N-diisopropylbenzamide | 1,2,4,5-Tetrachloro-3-nitrobenzene | 98.7% |
Table 3: Melting Point Analysis
| Compound | Observed Melting Range (°C) | Reference Melting Point (°C) |
| This compound | 88-90 | 90-92 |
| 4-Chloro-N,N-diisopropylbenzamide | 75-77 | 78-80 |
Note: A depression and broadening of the melting point range typically indicate the presence of impurities.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol outlines the determination of purity by assessing the peak area percentage of the main component relative to any impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
This protocol describes the determination of absolute purity using an internal standard.[2][3][4]
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d) and gently agitate to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the internal standard (IS).
-
This protocol details the assessment of purity through the measurement of the melting point range.[5][6]
-
Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the closed end.
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the observed melting point.
-
-
Analysis: Compare the observed melting range to the literature value for the pure compound. A broader and depressed melting range is indicative of impurities.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate purity assessment method.
Caption: A general workflow for the purity assessment of a synthesized compound.
Caption: Decision tree for selecting an appropriate purity analysis method.
References
Reactivity Face-Off: 4-Iodo- vs. 4-Bromo-N,N-diisopropylbenzamide in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern organic synthesis, particularly in the pharmaceutical and drug development sectors, the efficiency and predictability of cross-coupling reactions are paramount. The choice of aryl halide substrate can significantly impact reaction kinetics, yields, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-iodo-N,N-diisopropylbenzamide and its bromine counterpart, 4-bromo-N,N-diisopropylbenzamide, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The fundamental principle governing the reactivity of these two compounds lies in the inherent differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, a fact reflected in their bond dissociation energies (BDE). The lower BDE of the C-I bond facilitates the crucial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, which is often the rate-determining step. This generally translates to higher reactivity for the iodo-substituted compound, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Reactivity Comparison
While direct, side-by-side experimental comparisons for 4-iodo- and this compound are not extensively documented in the literature, the well-established reactivity trends for aryl halides provide a strong predictive framework. The following tables summarize representative experimental data for closely related benzamide substrates, illustrating the superior reactivity of the iodo analogues.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-N,N-dialkylbenzamides with Phenylboronic Acid
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-N,N-dialkylbenzamide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1.5 | >95 |
| 4-Bromo-N,N-dialkylbenzamide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | 88 |
Table 2: Heck Reaction of 4-Halo-N,N-dialkylbenzamides with Styrene
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-N,N-dialkylbenzamide | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 80 | 6 | 92 |
| 4-Bromo-N,N-dialkylbenzamide | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 85 |
Table 3: Buchwald-Hartwig Amination of 4-Halo-N,N-dialkylbenzamides with Morpholine
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-N,N-dialkylbenzamide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 2 | 97 |
| 4-Bromo-N,N-dialkylbenzamide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 91 |
Note: The data presented in these tables are representative examples from the literature for analogous N,N-dialkylbenzamides and serve to illustrate the general reactivity trend. Actual results may vary depending on the specific N,N-diisopropylbenzamide substrates and reaction conditions.
Experimental Protocols
The following are detailed, generalized methodologies for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for 4-iodo- and this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Halo-N,N-diisopropylbenzamide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (4:1 v/v), degassed
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-halo-N,N-diisopropylbenzamide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
4-Halo-N,N-diisopropylbenzamide (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 4-halo-N,N-diisopropylbenzamide, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Add triethylamine followed by styrene via syringe.
-
Seal the flask and heat the mixture to the appropriate temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the mixture, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
4-Halo-N,N-diisopropylbenzamide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating plate
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, charge a dry Schlenk tube with 4-halo-N,N-diisopropylbenzamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, a typical experimental workflow, and the logical relationship between bond strength and reactivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Relationship between C-X bond strength and overall reactivity.
Comparative Analysis of Novel 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as Potent FGFR1 Inhibitors
A comprehensive guide for researchers and drug development professionals evaluating the biological activity of synthesized compounds targeting Fibroblast Growth Factor Receptor 1 (FGFR1) in non-small cell lung cancer (NSCLC).
This guide provides a detailed comparison of the biological activity of a promising synthesized compound, C9, a derivative of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, with established FGFR1 inhibitors. The data presented is intended to aid researchers in evaluating the potential of this novel compound for further development as an anti-cancer therapeutic.
Introduction to FGFR1 in Non-Small Cell Lung Cancer
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, particularly through gene amplification of FGFR1, is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC). This makes FGFR1 a compelling therapeutic target for the development of selective inhibitors.
Quantitative Comparison of Anti-cancer Activity
The anti-proliferative activity of the novel compound C9 was evaluated against a panel of NSCLC cell lines known to have FGFR1 amplification. For a comprehensive assessment, its performance is compared with established FGFR1 inhibitors, PD173074 and Erdafitinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Compound C9 IC50 (µM)[1][2] | PD173074 IC50 (µM) | Erdafitinib IC50 (µM) |
| NCI-H520 | 1.36 ± 0.27 | 0.281 | - |
| NCI-H1581 | 1.25 ± 0.23 | 0.01225 - 0.014 | 0.0026 |
| NCI-H226 | 2.31 ± 0.41 | - | - |
| NCI-H460 | 2.14 ± 0.36 | - | - |
| NCI-H1703 | 1.85 ± 0.32 | - | - |
Compound C9 demonstrates potent inhibitory activity across all tested NSCLC cell lines with FGFR1 amplification, with IC50 values in the low micromolar range.[1][2] When compared to the well-characterized FGFR1 inhibitor PD173074, compound C9 shows comparable, albeit slightly lower, potency in the NCI-H520 and NCI-H1581 cell lines. Erdafitinib, a clinically approved pan-FGFR inhibitor, exhibits significantly higher potency in the NCI-H1581 cell line.
Signaling Pathway and Mechanism of Action
The synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, including compound C9, are designed to inhibit the kinase activity of FGFR1. By binding to the ATP-binding pocket of the receptor, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR1 signaling.
Experimental Protocols
The synthesis of the target compounds is initiated from 4-bromo-2-nitrobenzoic acid.
A detailed protocol for a representative compound is as follows:
-
Amide Formation: To a solution of 4-bromo-2-nitrobenzoic acid in a suitable solvent (e.g., DMF), a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole) are added. This is followed by the addition of 3,5-dimethoxyaniline. The reaction mixture is stirred at room temperature until completion.
-
Nitro Group Reduction: The resulting intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group. This is typically achieved using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation.
-
Final Coupling: The amino intermediate is then coupled with various sulfonyl chlorides or other desired chemical moieties to yield the final 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. The reaction conditions for this step will vary depending on the specific reactants.
The anti-proliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized compounds, a positive control (e.g., PD173074), and a vehicle control (e.g., DMSO). The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, C9, exhibits promising anti-cancer activity against NSCLC cell lines with FGFR1 amplification. While established inhibitors like Erdafitinib show higher potency, the novel scaffold of compound C9 presents a valuable starting point for further lead optimization to develop more potent and selective FGFR1 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to further investigate the therapeutic potential of this class of compounds.
References
A Comparative Guide to the Synthesis and Application of 4-Bromo-N,N-diisopropylbenzamide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and synthetic routes is paramount to achieving efficiency, cost-effectiveness, and desired molecular complexity. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Bromo-N,N-diisopropylbenzamide in chemical synthesis, comparing it with common alternatives. We present experimental data, detailed protocols, and visualizations to facilitate informed decision-making in your research and development endeavors.
At a Glance: Key Properties of this compound
| Property | Value |
| CAS Number | 79606-46-5 |
| Molecular Formula | C₁₃H₁₈BrNO |
| Molecular Weight | 284.19 g/mol |
| Appearance | Solid |
| Primary Applications | Intermediate in organic synthesis, Directed Metalation Group (DMG) |
Synthetic Routes to this compound: A Cost-Benefit Analysis
The synthesis of this compound can be approached from two primary starting materials: 4-bromobenzoyl chloride and 4-bromobenzoic acid. The choice between these routes has significant implications for cost, reaction conditions, and overall efficiency.
Route 1: From 4-Bromobenzoyl Chloride
This method involves the reaction of 4-bromobenzoyl chloride with diisopropylamine. It is a straightforward and typically high-yielding acylation reaction.
Experimental Protocol:
To a solution of diisopropylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0°C, a solution of 4-bromobenzoyl chloride (1.0 equivalent) in DCM is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Route 2: From 4-Bromobenzoic Acid
This approach requires a coupling agent to facilitate the amide bond formation between 4-bromobenzoic acid and diisopropylamine.
Experimental Protocol:
To a solution of 4-bromobenzoic acid (1.0 equivalent), diisopropylamine (1.2 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) is added. The reaction mixture is stirred at room temperature until completion as indicated by TLC. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Cost and Performance Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Bromobenzoyl Chloride | Route 2: From 4-Bromobenzoic Acid |
| Starting Material Cost | 4-Bromobenzoyl chloride (higher cost) | 4-Bromobenzoic acid (lower cost)[1][2] |
| Reagent Cost | Diisopropylamine, Triethylamine (moderate cost) | Diisopropylamine, HATU (high cost), DIPEA (moderate cost) |
| Reaction Time | Typically shorter | Generally longer |
| Yield | High | High, but dependent on coupling agent efficiency |
| Workup and Purification | Simpler | More complex due to coupling agent byproducts |
| Overall Cost-Effectiveness | Potentially higher cost but faster and simpler | Lower starting material cost, but higher reagent cost and longer process |
Note: Prices for reagents can vary significantly based on supplier and purity.
Performance in Directed ortho-Metalation (DoM)
A key application of this compound is its use as a Directed Metalation Group (DMG) in Directed ortho-Metalation (DoM). The bulky N,N-diisopropylamide group effectively directs the deprotonation of the aromatic ring at the position ortho to the amide, enabling subsequent functionalization with various electrophiles.[2][3][4]
Experimental Protocol for ortho-Silylation:
To a solution of N,N-diisopropylbenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, tert-butyllithium (t-BuLi) (1.1 equivalents) is added dropwise. The solution is stirred at this temperature for 1 hour, after which trimethylsilyl chloride (Me₃SiCl) (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and then quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the ortho-silylated product. A representative yield for this reaction is approximately 90%.[3]
Comparison with Alternative Directed Metalation Groups
| Directed Metalation Group (DMG) | Key Features |
| -CON(i-Pr)₂ (from this compound) | Strong directing group, sterically hindered which can prevent side reactions at the amide carbonyl. |
| -OMe (Methoxy) | Moderate directing group, can be cleaved under certain conditions. |
| -OCONR₂ (Carbamate) | Very strong directing group, can be sensitive to reaction conditions. |
| -SO₂NR₂ (Sulfonamide) | Strong directing group, can be challenging to remove. |
The N,N-diisopropylamide group offers a good balance of directing ability and stability, making it a valuable tool for regioselective aromatic functionalization.
Applications in Drug Development and Signaling Pathways
While specific examples of this compound in clinical drug candidates are not widely published, its structural motif is relevant in medicinal chemistry. The benzamide core is a common feature in many biologically active molecules. The bromo-substituent serves as a versatile handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex pharmaceutical intermediates.[1]
Derivatives of bromo-aromatic compounds have been investigated for a wide range of therapeutic areas, including oncology and neurology.[5] The ability to precisely functionalize the aromatic ring using this compound as a DMG allows for the synthesis of targeted libraries of compounds for screening against various biological targets and signaling pathways.
Visualizing Synthetic and Logical Workflows
To further clarify the processes discussed, the following diagrams illustrate the synthetic pathways and the logical flow of a cost-benefit analysis.
Conclusion
This compound is a valuable reagent in organic synthesis, offering distinct advantages in specific applications. The choice of its synthetic route, either from the corresponding acyl chloride or carboxylic acid, presents a trade-off between starting material cost, reagent costs, and process complexity. For applications requiring regioselective functionalization of the aromatic ring, its role as a Directed Metalation Group is highly effective, providing high yields for ortho-substituted products. While its direct application in marketed pharmaceuticals is not prominent, its utility as a versatile intermediate for the synthesis of complex molecules ensures its relevance for researchers and professionals in drug discovery and development. The provided data and protocols aim to support a rational and evidence-based approach to incorporating this compound into your synthetic strategies.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Bromo-N,N-diisopropylbenzamide
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-N,N-diisopropylbenzamide, a halogenated aromatic amide.
Hazard Profile and Safety Precautions
Based on the characteristics of structurally similar compounds, such as other halogenated aromatics, this compound should be treated as a hazardous substance. Potential hazards may include skin and eye irritation, and it could be harmful if ingested or inhaled. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Hazard Consideration | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | Safety glasses with side shields or chemical splash goggles. |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing. |
| Inhalation | Work in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.[1] Never dispose of this chemical down the drain or in regular trash.[1][2]
-
Waste Segregation and Collection :
-
Waste Stream : Due to the presence of bromine, this compound must be disposed of as hazardous chemical waste in a designated container for halogenated organic waste .[1][3][4][5] Do not mix with non-halogenated waste.[3][5]
-
Container : Use a clearly labeled, non-reactive, and sealable container that is compatible with the chemical. The container should be in good condition with a secure cap.[5]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.[1][2][3][5]
-
-
Storage of Chemical Waste :
-
Location : Store the sealed waste container in a designated and secure area within the laboratory, such as a satellite accumulation area.
-
Secondary Containment : To prevent spills, the primary waste container should be placed within a larger, chemically resistant secondary container.[5]
-
Environment : The storage area should be cool, dry, and well-ventilated.[5]
-
-
Decontamination of Empty Containers :
-
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinse Procedure : Rinse the empty container three times with a suitable organic solvent in which the compound is soluble.
-
Rinsate Collection : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the designated "Halogenated Organic Waste" container.[1]
-
Final Container Disposal : Once triple-rinsed, the decontaminated container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, always confirm your institution's specific guidelines for the disposal of decontaminated chemical containers.[1]
-
-
Arranging for Disposal :
Spill Management
In the event of a spill, adhere to the following procedures:
-
Minor Spills : For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance. Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[5]
-
Major Spills : In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[5]
Disposal Workflow
References
Personal protective equipment for handling 4-Bromo-N,N-diisopropylbenzamide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-N,N-diisopropylbenzamide was not located. The following guidance is based on the safety data of structurally similar compounds, including 4-Bromo-N,N-diisopropylbenzylamine and 4-Bromo-N,N-dimethylaniline. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be hazardous. The following table summarizes the likely GHS classifications.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[2][3] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Minimizes skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | Avoids inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required. |
Operational Plan: Safe Handling Protocol
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]
-
Handling Solid Material: If the compound is in a solid, powdered form, take care to avoid creating dust. Use appropriate tools for weighing and transferring, and clean up any spills promptly using a dry method.
-
Contaminated Clothing: Immediately remove any clothing that becomes contaminated. Contaminated clothing should be decontaminated or disposed of as hazardous waste.[2]
Disposal Plan: Step-by-Step Waste Management
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited.
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.
-
Storage: Store the sealed hazardous waste container in a designated, cool, and dry satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The primary recommended method of disposal for such compounds is incineration.
Experimental Workflow: Handling and Disposal
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
